Nutlin-C1-amido-PEG4-C2-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H52Cl2N8O9 |
|---|---|
Molecular Weight |
883.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C42H52Cl2N8O9/c1-29(2)61-36-26-34(56-3)12-13-35(36)41-48-39(30-4-8-32(43)9-5-30)40(31-6-10-33(44)11-7-31)52(41)42(55)51-17-16-50(38(54)28-51)27-37(53)46-14-18-57-20-22-59-24-25-60-23-21-58-19-15-47-49-45/h4-13,26,29,39-40H,14-25,27-28H2,1-3H3,(H,46,53)/t39-,40+/m1/s1 |
InChI Key |
YLHONJUOEKAZKP-PVXQIPPMSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nutlin-C1-amido-PEG4-C2-N3
Abstract
Nutlin-C1-amido-PEG4-C2-N3 is a synthetic, bifunctional molecule designed as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It incorporates a Nutlin-3 derivative, a potent ligand for the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in an azide (B81097) (N3) functional group.[1][2] The azide group serves as a chemical handle for "click chemistry," enabling the efficient and specific conjugation of this MDM2-recruiting moiety to a second ligand designed to bind a specific protein of interest (POI). This guide provides a comprehensive overview of its chemical properties, mechanism of action, applications, and detailed experimental protocols relevant to its use in targeted protein degradation.
Chemical Properties and Structure
This compound is a complex organic molecule designed for bioconjugation. Its structure is characterized by the Nutlin core, which mimics key p53 residues to bind MDM2, a flexible PEG4 linker to provide spatial separation, and a terminal azide for covalent ligation.
| Property | Value | Reference |
| Molecular Formula | C42H52Cl2N8O9 | [2][4] |
| Molecular Weight | 883.83 g/mol | [2][3] |
| Appearance | White to light yellow solid | [3] |
| Purity | >99% (typical) | [3] |
| Solubility | Soluble in DMSO, DMF | N/A |
| Storage | Store at 4°C under nitrogen for short term; -20°C to -80°C in solvent for long term.[3] | [3] |
| CAS Number | 2369022-70-6 | [5] |
Mechanism of Action: The MDM2-p53 Signaling Axis
The Nutlin core of the molecule is a potent inhibitor of the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[1][6]
In healthy, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to the transactivation domain of p53.[7] This binding event has two main consequences: it inhibits p53's transcriptional activity and it tags p53 with ubiquitin, marking it for degradation by the 26S proteasome.[6][8] This keeps p53 levels low. The expression of the MDM2 gene is, in turn, activated by p53, creating a tightly controlled negative feedback loop.[9]
Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, often by post-translational modifications of p53.[7][8] This stabilizes p53, allowing it to accumulate and function as a transcription factor. Activated p53 induces the expression of genes that lead to critical anti-cancer outcomes, including cell cycle arrest (e.g., via p21), apoptosis (e.g., via PUMA), and senescence.[6][7][10]
By occupying the p53-binding pocket on MDM2, the Nutlin moiety prevents the degradation of p53, thereby reactivating its tumor-suppressive functions in cells with wild-type p53.[6][11]
Application in Drug Discovery: PROTAC Development
The primary application of this compound is as a prefabricated ligand-linker conjugate for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[12] They consist of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
In this context, this compound provides the E3 ligase ligand (Nutlin for MDM2) and the linker. The terminal azide group allows for its conjugation to a warhead molecule containing a compatible functional group, typically a terminal alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][13]
The resulting PROTAC, once introduced into a cell, forms a ternary complex between the target protein, the PROTAC, and the MDM2 E3 ligase. This induced proximity triggers the ubiquitination of the target protein by MDM2, marking it for degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. This compound|BLD Pharm [bldpharm.com]
- 5. This compound MedChemExpress (MCE) [chembk.com]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
An In-depth Technical Guide to Nutlin-C1-amido-PEG4-C2-N3: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nutlin-C1-amido-PEG4-C2-N3 is a crucial bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a synthetic E3 ligase ligand-linker conjugate, it incorporates a Nutlin-3 based ligand for the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker which is terminated with an azide (B81097) group. This azide functionality makes it a versatile reagent for "click chemistry," enabling the straightforward covalent attachment to a target protein ligand of interest. This document provides a comprehensive overview of its structure, properties, and its central role in the development of novel therapeutics based on targeted protein degradation.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule with a defined chemical structure that is central to its function. The Nutlin-3 moiety provides high-affinity binding to the MDM2 E3 ligase, while the PEG4 linker offers desirable physicochemical properties such as increased solubility and optimized spatial orientation. The terminal azide group is a key reactive handle for the facile synthesis of PROTACs.
| Property | Value | Source |
| Molecular Formula | C42H52Cl2N8O9 | N/A |
| Molecular Weight | 883.83 g/mol | N/A |
| Appearance | White to light yellow solid | N/A |
| Purity | Typically >98% | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
Mechanism of Action in PROTACs
When incorporated into a PROTAC, the Nutlin-3 portion of this compound binds to the MDM2 E3 ligase. This event, in conjunction with the binding of the other end of the PROTAC to a target protein of interest, induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
A secondary and synergistic effect of utilizing a Nutlin-based PROTAC is the stabilization of the tumor suppressor protein p53. By occupying the p53-binding pocket of MDM2, the Nutlin moiety prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest and apoptosis. This dual mechanism of action—degradation of an oncogenic target protein and stabilization of a tumor suppressor—makes Nutlin-based PROTACs particularly promising for cancer therapy.
Signaling Pathway
The following diagram illustrates the dual mechanism of action of a Nutlin-based PROTAC targeting an oncogenic protein (e.g., BRD4) for degradation while simultaneously stabilizing p53.
Experimental Protocols
General Synthesis of a Nutlin-based PROTAC via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized target protein ligand to this compound.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Water
-
DMF (optional)
Procedure:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized target protein ligand (1.0-1.2 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v). If solubility is an issue, DMF can be used as a co-solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
An In-depth Technical Guide to the Mechanism of Action of Nutlin-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) constructed using Nutlin-based ligands. While specific data for a PROTAC synthesized from "Nutlin-C1-amido-PEG4-C2-N3" is not publicly available, this document will utilize data from closely related and well-characterized Nutlin-based PROTACs that target the Mouse Double Minute 2 homolog (MDM2) protein. These examples serve as a robust proxy for understanding the core mechanism, experimental validation, and therapeutic potential of this class of molecules.
Core Concept: Dual-Action Mechanism of Nutlin-Based PROTACs
This compound is a chemical building block designed for the synthesis of PROTACs. It comprises three key components:
-
A Nutlin-3 derivative , which serves as the "warhead" that binds to the MDM2 protein. Nutlin-3 is a well-established inhibitor of the MDM2-p53 interaction.[1][2]
-
A 4-unit polyethylene (B3416737) glycol (PEG4) linker , which connects the warhead to the E3 ligase recruiting element.
-
An azide (N3) functional group , which allows for facile "click chemistry" conjugation to an E3 ligase ligand (e.g., one that binds to Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3]
A PROTAC synthesized from this building block will possess a dual mechanism of action. By binding to MDM2, it can act in two distinct ways depending on the overall PROTAC design:
-
MDM2 as the Target for Degradation: When the other end of the PROTAC recruits a different E3 ligase (e.g., CRBN or VHL), the primary mechanism is the ubiquitination and subsequent proteasomal degradation of MDM2 itself. The degradation of MDM2, a key negative regulator of the tumor suppressor protein p53, leads to the stabilization and activation of p53.[3][4][5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]
-
MDM2 as the Recruited E3 Ligase: Nutlin-based ligands can also be used to hijack MDM2's own E3 ligase activity to degrade a different protein of interest (POI). In this scenario, the other end of the PROTAC is linked to a ligand for a different target protein (e.g., BRD4).[5][6] This approach is particularly innovative as it not only degrades the target protein but also simultaneously inhibits the MDM2-p53 interaction, providing a synergistic anti-tumor effect.[5][6]
Signaling Pathways and Molecular Interactions
The primary signaling pathway influenced by MDM2-degrading PROTACs is the p53 tumor suppressor pathway. The logical flow of this mechanism is the formation of a ternary complex between the PROTAC, MDM2, and a recruited E3 ligase, leading to the degradation of MDM2 and subsequent activation of p53 signaling.
Quantitative Data Summary
The following tables summarize key quantitative metrics for representative Nutlin-based MDM2-targeting PROTACs found in the literature. These values illustrate the high potency achievable with this class of molecules.
Table 1: Degradation Potency of a Representative Nutlin-Based MDM2 PROTAC
| Compound/PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative MDM2 Degrader | RS4;11 (Leukemia) | 23 | >90 | [3] |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of a Representative Nutlin-Based MDM2 PROTAC
| Compound/PROTAC Name | Cell Line | IC50 (nM) | Reference |
| Representative MDM2 Degrader | RS4;11 (Leukemia) | 3.2 | [4] |
-
IC50: The concentration of the PROTAC required to inhibit 50% of cell proliferation.
Table 3: Degradation Potency of a Representative Nutlin-Based PROTAC Recruiting MDM2 to Degrade BRD4
| Compound/PROTAC Name | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A1874 | BRD4 | HCT116 | 32 | ~98 | [6] |
Experimental Protocols
The characterization of a Nutlin-based PROTAC involves a series of in vitro experiments to confirm its mechanism of action and quantify its efficacy.
Western Blotting for MDM2 Degradation
This is the most direct method to assess the degradation of the target protein.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11 leukemia cells) and allow them to adhere overnight. Treat with a dose range of the Nutlin-based PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7]
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the MDM2 and p53 protein levels to the loading control to determine the extent of degradation and p53 stabilization.[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and viability to determine the cytotoxic effects of the PROTAC.
Detailed Steps:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the wells, including a vehicle control.[8]
-
Incubation: Incubate the plate for a desired period, typically 48 to 72 hours, at 37°C and 5% CO2.[8]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[9][10]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9] Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.[9]
Logical Relationship of PROTAC Components
The efficacy of a Nutlin-based PROTAC is dependent on the successful formation of a ternary complex, which is governed by the interplay between its constituent parts.
References
- 1. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of selective small molecule MDM2 degraders based on nutlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Linker in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly the tetra-ethylene glycol (PEG4) linker, have garnered significant attention for their ability to impart favorable properties to PROTAC molecules.[1][2]
This in-depth technical guide explores the multifaceted functions of the PEG4 linker in PROTAC design. We will delve into its impact on PROTAC properties, provide detailed experimental protocols for the synthesis and evaluation of PEG4-containing PROTACs, and present quantitative data to inform rational drug design.
The Function of the PEG4 Linker in PROTACs
The incorporation of a PEG4 linker into a PROTAC molecule confers several advantageous properties that can significantly enhance its performance. These benefits primarily stem from the inherent characteristics of the polyethylene glycol chain: hydrophilicity and flexibility.
1. Enhanced Solubility and Permeability:
A major challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of the PEG4 linker, with its repeating ethylene (B1197577) glycol units, increases the overall water solubility of the PROTAC molecule.[1][2] This improved solubility is crucial for formulation and bioavailability. Furthermore, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area in the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect," which can aid in passive cell permeability.[3]
2. Optimal Ternary Complex Formation:
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length and flexibility of the linker are critical for achieving the correct orientation and proximity of these two proteins to facilitate the transfer of ubiquitin. The PEG4 linker provides a balance of length and conformational flexibility, allowing the PROTAC to span the distance between the POI and the E3 ligase and adopt a conformation that promotes favorable protein-protein interactions within the ternary complex.
3. Reduced Non-specific Binding:
The hydrophilic nature of PEG linkers can help to reduce non-specific binding of the PROTAC to other proteins and cellular components, which can improve its selectivity and reduce off-target effects.
4. Synthetic Tractability:
PEG linkers are synthetically accessible and can be readily incorporated into PROTACs using standard chemical transformations.[4] Bifunctional PEG4 linkers with various reactive groups are commercially available, facilitating the modular assembly of PROTAC libraries for optimization studies.[2]
Quantitative Data on PROTACs with PEG Linkers
The following tables summarize key quantitative data for PROTACs that utilize PEG linkers, illustrating the impact of the linker on their physicochemical properties and degradation efficacy.
Table 1: Physicochemical Properties of Representative PROTACs with PEG Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Reference |
| PROTAC 19 | Androgen Receptor | Adamantyl Degron | PEG linker | - | High | - | [5] |
| NC-1 | BTK | - | Non-covalent | - | - | - | [6] |
| RC-3 | BTK | - | Cyanoacrylamide | - | - | - | [6] |
Note: Specific values for Molecular Weight, cLogP, and TPSA were not always available in the searched literature for these specific examples.
Table 2: Degradation Efficacy of PROTACs with PEG Linkers
| PROTAC ID | Target Protein | Cell Line | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| TBK1-targeting PROTAC | TBK1 | - | 21 | 3 | 96 | [7] |
| TBK1-targeting PROTAC | TBK1 | - | 29 | 292 | 76 | [7] |
| TBK1-targeting PROTAC | TBK1 | - | < 12 | No degradation | - | [7] |
| NC-1 | BTK | Mino | - | 2.2 | 97 | [6] |
| RC-3 | BTK | Mino | - | < 10 | ~90 | [6] |
| KRAS G12D Degrader 1 | KRAS G12D | - | - | Varies by cell line | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs containing a PEG4 linker.
Protocol 1: Synthesis of a PROTAC with a PEG4 Linker via Amide Coupling
This protocol describes a general two-step synthesis of a PROTAC using a commercially available amine-PEG4-acid linker.
Step 1: Coupling of the E3 Ligase Ligand to the PEG4 Linker
-
Dissolution: Dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide) (1.0 eq) and HOOC-PEG4-NH-Boc (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).[9]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the E3 ligase-PEG4-Boc conjugate.
Step 2: Deprotection and Coupling of the Target Protein Ligand
-
Deprotection: Dissolve the E3 ligase-PEG4-Boc conjugate in dichloromethane (B109758) (DCM) and add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C. Allow the reaction to warm to room temperature and stir for 1-3 hours until the Boc protecting group is removed.[4] Monitor by LC-MS.
-
Coupling: In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). To this activated mixture, add the deprotected E3 ligase-PEG4-amine intermediate.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (HPLC).[9]
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Quantification of Protein Degradation by Western Blot
This protocol outlines the steps to measure the degradation of a target protein in cells treated with a PROTAC.[10]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify the band intensities using densitometry software.[11]
-
Normalize the target protein band intensity to a loading control protein (e.g., GAPDH or β-actin).[12]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]
-
Generate a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[12]
-
Protocol 3: Ternary Complex Formation Assay using Fluorescence Polarization
This assay can be used to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[13][14]
-
Reagents and Materials:
-
Purified target protein (POI).
-
Purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB).
-
Fluorescently labeled ligand for either the POI or the E3 ligase.
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
To determine the binary binding affinity of the PROTAC for the E3 ligase, prepare a series of dilutions of the PROTAC in the assay buffer.
-
Add a constant concentration of the purified E3 ligase complex and the fluorescently labeled E3 ligase ligand to each well.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization.
-
To assess ternary complex formation, saturate the PROTAC with one of the binding partners (e.g., the POI) and then titrate in the second binding partner (the E3 ligase).[14] The change in fluorescence polarization upon addition of the second protein indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the titrated component.
-
Fit the data to a suitable binding isotherm to determine the dissociation constant (Kd) for binary interactions and to assess the cooperativity of ternary complex formation.[14]
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The PEG4 linker is a powerful tool in the design of effective PROTACs, offering a means to enhance solubility, improve cell permeability, and facilitate the formation of a productive ternary complex. The data and protocols presented in this guide underscore the importance of rational linker design in the development of novel protein degraders. By carefully considering the role of the linker and systematically evaluating its impact on PROTAC performance, researchers can accelerate the discovery and optimization of this promising new class of therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. tandfonline.com [tandfonline.com]
Introduction: The Azide as a Bioorthogonal Reporter
An In-depth Technical Guide to Azide (B81097) Group Reactivity in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The azide functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable labeling of biomolecules in complex biological systems.[1][2][3] Its small size, metabolic stability, and lack of endogenous counterparts in most living organisms make it an ideal bioorthogonal chemical reporter.[1][3][4] This means it can be introduced into biomolecules like proteins, glycans, lipids, and nucleic acids without significantly perturbing their natural structure and function, and it will not react with other functional groups present in the cellular environment.[1][4] The azide's reactivity can be selectively unleashed through specific chemical reactions, allowing for the attachment of probes, drugs, or other molecular entities.[1] This guide provides a comprehensive overview of the core azide-based bioconjugation reactions, their mechanisms, quantitative data, and detailed experimental protocols.
Core Bioconjugation Reactions Involving Azides
Three primary classes of reactions have been developed to selectively target the azide group for bioconjugation: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] A fourth emerging category involves photo-induced reactions that offer spatiotemporal control.
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine.[5][] Originally described by Staudinger and Meyer in 1919, it was later adapted by Bertozzi and coworkers for biological applications.[5][7] The reaction proceeds under mild, physiological conditions without the need for a metal catalyst.[]
Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming an aza-ylide intermediate with the release of dinitrogen gas.[5][] In the modified "traceless" Staudinger ligation, an electrophilic trap (e.g., an ester group) positioned on one of the phosphine's aryl rings intercepts the aza-ylide, leading to an intramolecular cyclization and subsequent hydrolysis to form the final amide product and phosphine oxide.[5][][8]
Advantages:
-
Metal-free, making it suitable for live-cell applications.[]
-
Highly selective with minimal side reactions.
-
Forms a native-like amide bond in the "traceless" version.[5]
Disadvantages:
-
Slower reaction kinetics compared to click chemistry reactions.[1]
-
The phosphine reagents can be susceptible to air oxidation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and widely used method for bioconjugation.[9][][11] It involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole linkage.[9][]
Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole ring, regenerating the Cu(I) catalyst.
Advantages:
-
High specificity of the azide and alkyne functional groups.[9]
-
The reaction can be performed in aqueous buffers over a wide pH range.[9]
Disadvantages:
-
The cytotoxicity of the copper(I) catalyst can limit its use in living cells.[1][3][12] However, the use of copper-chelating ligands can help mitigate this toxicity.[4][12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][4][] This reaction is also a [3+2] cycloaddition between an azide and an alkyne, but it utilizes a strained cyclooctyne (B158145), which releases ring strain as the driving force for the reaction, thus eliminating the need for a metal catalyst.[][15]
Mechanism: The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed readily at physiological temperatures. The reaction forms a stable triazole product.
Advantages:
-
Metal-free, making it highly biocompatible and suitable for in vivo studies.[3][]
-
Excellent selectivity and bioorthogonality.[]
-
Fast reaction kinetics, although generally slower than CuAAC.[16]
Disadvantages:
-
Cyclooctyne reagents can be synthetically complex and may exhibit some cross-reactivity.[17]
-
The reaction rates can be influenced by the specific structure of the cyclooctyne and the azide.[1]
Photo-Induced Azide-Alkyne Cycloaddition
Photo-induced or light-triggered click chemistry offers spatiotemporal control over the bioconjugation reaction.[18][19][20] These reactions can be initiated by light, allowing for precise control over where and when the conjugation occurs.
Mechanism: One common approach involves the photochemical reduction of a Cu(II) precursor to the active Cu(I) catalyst using a photosensitizer and a light source.[19][21] This in situ generation of the catalyst triggers the CuAAC reaction at the desired location and time. Another strategy involves the photoisomerization of a stable precursor to a reactive species that can then undergo a strain-promoted cycloaddition with an azide.[22]
Advantages:
-
Provides spatiotemporal control over the conjugation process.[18][19]
-
Can be used to create patterned hydrogels and other materials.[21]
Disadvantages:
-
May require specific light sources and photosensitizers.
-
Potential for photodamage to biological samples.
Quantitative Data Presentation
The following tables summarize key quantitative data for the different azide-based bioconjugation reactions, providing a basis for comparison and selection of the appropriate method for a given application.
Table 1: Comparison of Second-Order Rate Constants for Azide Bioconjugation Reactions
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| Staudinger Ligation | Azide + Phosphine | 0.002 - 0.2 | [1][16] |
| CuAAC | Azide + Terminal Alkyne | 10 - 1000 | [16][23] |
| SPAAC | Azide + Cyclooctyne (e.g., DIBAC) | 0.1 - 1.0 | [4][24] |
Note: Rate constants can vary significantly depending on the specific reactants, solvent, temperature, and catalyst/ligand used.
Table 2: Typical Reaction Conditions and Yields
| Reaction Type | Typical Reactant Conc. | Temperature (°C) | pH | Typical Yield (%) |
| Staudinger Ligation | 1-10 mM | 25-37 | 7.0-8.0 | 70-95 |
| CuAAC | 10 µM - 1 mM | 25-37 | 4.0-11.0 | >95 |
| SPAAC | 10 µM - 1 mM | 25-37 | 7.0-8.0 | >90 |
| Photo-induced CuAAC | 10 µM - 1 mM | 25 | Neutral | High |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)[25]
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)[13][25]
-
Aminoguanidine (B1677879) (100 mM stock in water)[11][13]
-
Degassing equipment (e.g., vacuum line with inert gas)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Preparation of Reactants: In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA ligand stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[13][26] Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.
-
Reaction Setup: To the protein solution, add the azide-functionalized dye to the desired final concentration (typically a 2 to 10-fold molar excess over the protein).[26]
-
Addition of Protective Agent: Add the aminoguanidine stock solution to a final concentration of 5 mM.[13][26] Aminoguanidine helps to intercept deleterious byproducts.[11]
-
(Optional but Recommended) Degassing: Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst. This can be done by gently bubbling an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes or by using a vacuum/inert gas cycle.[27]
-
Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[13][26] Then, add the catalyst premix to a final copper concentration of 50-250 µM.[26]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C.[13][27]
-
Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.[27]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol outlines a general method for labeling azide-modified cell surface glycans with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Cells with azide-modified surface glycans (e.g., cultured cells treated with an azide-functionalized sugar)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye, 1 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. If introducing azides metabolically, incubate the cells with the azide-functionalized precursor (e.g., Ac₄ManNAz) for 2-3 days.
-
Washing: Gently wash the cells two to three times with warm PBS or serum-free medium to remove any unreacted azide precursor.
-
Labeling Reaction: Dilute the cyclooctyne-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).
-
Incubation: Add the labeling medium to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted dye.
-
Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
Visualization of Pathways and Workflows
Reaction Mechanisms
Caption: Mechanism of the Traceless Staudinger Ligation.
Caption: Catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow
Caption: General experimental workflow for azide-based bioconjugation.
Conclusion
The azide group's unique combination of stability, small size, and selective reactivity has established it as a cornerstone of modern bioconjugation. The development of a diverse toolkit of azide-specific reactions, including the Staudinger ligation, CuAAC, and SPAAC, provides researchers with a range of options to suit various applications, from in vitro protein modification to in vivo cell labeling. The choice of reaction depends on factors such as the desired reaction speed, the sensitivity of the biological system to metal catalysts, and the specific molecular context. As research in this area continues, the development of new and improved azide-based ligation chemistries will undoubtedly further expand the capabilities of scientists in basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. bioclone.net [bioclone.net]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photoinitiated Copper(I) Catalyzed Azide-Alkyne Cycloaddition Reaction for Ion Conductive Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Photoinduced, strain-promoted cycloadditions of trans-cycloheptenones and azides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. profiles.wustl.edu [profiles.wustl.edu]
- 25. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 26. jenabioscience.com [jenabioscience.com]
- 27. lumiprobe.com [lumiprobe.com]
An In-Depth Technical Guide to Nutlin-C1-amido-PEG4-C2-N3 for MDM2 E3 Ligase Recruitment in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nutlin-C1-amido-PEG4-C2-N3, a key chemical tool for the recruitment of the MDM2 E3 ligase in the field of targeted protein degradation (TPD). This document details its mechanism of action, presents quantitative data for representative molecules, outlines key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It incorporates a derivative of Nutlin-3, a potent inhibitor of the p53-MDM2 interaction, which serves as the ligand for the E3 ubiquitin ligase MDM2.[5][6] This MDM2-binding moiety is connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker, which terminates in an azide (B81097) (N3) group.[7][8] The azide group facilitates the covalent attachment of this ligand-linker construct to a warhead that binds a protein of interest (POI) via "click chemistry," a highly efficient and specific chemical reaction.[1][2][3]
The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to both the POI and MDM2. This induced proximity hijacks the cell's natural protein disposal machinery, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][9]
The p53-MDM2 Signaling Pathway and PROTAC Intervention
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by initiating cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[10][11] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and promotes its degradation through the ubiquitin-proteasome system.[10][12][13] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[10]
Nutlin-based inhibitors function by blocking the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and restoring its activity.[6][14] In the context of a PROTAC, the Nutlin moiety serves to recruit MDM2's E3 ligase functionality to a new target protein.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]
- 10. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The RP-Mdm2-p53 pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. excli.de [excli.de]
- 14. Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Proximity: A Technical Guide to Click Chemistry in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This innovative modality relies on heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[1][] The synthesis of these intricate molecules presents a significant challenge, one that has been elegantly addressed by the principles of click chemistry. This technical guide provides an in-depth exploration of the application of click chemistry in PROTAC synthesis, offering a comprehensive resource for researchers in the field.
Core Principles of Click Chemistry in PROTAC Assembly
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[] These characteristics make it an ideal strategy for the modular assembly of PROTACs, which are typically composed of a target protein ligand, an E3 ligase ligand, and a connecting linker.[4] The most prominently used click reactions in PROTAC synthesis are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][5]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. It is known for its high efficiency and yields, often ranging from 55-90% in PROTAC synthesis.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for biological applications and in-cell synthesis of PROTACs, a strategy known as CLIPTAC (in-cell click-formed proteolysis-targeting chimeras).[][6] While generally slower than CuAAC, SPAAC offers excellent biocompatibility.[][7]
Quantitative Data on Click Chemistry in PROTAC Synthesis
The choice of click reaction and linker composition significantly impacts the synthetic efficiency and biological activity of a PROTAC. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Click Reaction Yields in PROTAC Synthesis
| PROTAC Target | Click Reaction | Linker Type | E3 Ligase Ligand | Warhead | Reported Yield (%) | Reference |
| BRD4 | CuAAC | PEG | Cereblon | JQ1 | 55-90 | [6] |
| BRD4 | CuAAC | Folate-PEG | VHL | ARV-771 | Not explicitly stated | [6] |
| HER2-targeted BRD4 | SPAAC | BCN | JQ1-azide | Trastuzumab | Not explicitly stated | [6] |
| Generic | CuAAC | Triazole | Pomalidomide (B1683931) | JQ1-azide | - | [8] |
Table 2: Impact of Linker Type and Length on PROTAC Degradation Efficiency
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | 7-29 | 3 - 292 | 76 - 96 | |
| BTK | PEG | ≥ 4 units | 1 - 40 | Not specified | |
| MDM2 | Direct connection | 0 | Potent | Not specified | |
| CRBN | Alkyl | Not specified | Concentration-dependent | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.
Synthesis of a BRD4-Targeting PROTAC via CuAAC
This protocol describes the synthesis of a BRD4-targeting PROTAC using the JQ1 ligand and a pomalidomide-based Cereblon (CRBN) E3 ligase ligand, joined by a triazole linker formed via CuAAC.[8]
Step 1: Preparation of JQ1-Azide Warhead Intermediate
-
Activate the carboxylic acid of the JQ1 inhibitor using a standard coupling reagent (e.g., HATU, HOBt).
-
React the activated JQ1 with 2-azidoethan-1-amine to introduce the azide functionality.
-
Purify the JQ1-azide intermediate by flash column chromatography.
Step 2: Preparation of Pomalidomide-Alkyne E3 Ligase Ligand Conjugate
-
Functionalize pomalidomide with a terminal alkyne linker. This can be achieved through various synthetic routes depending on the desired linker structure.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the JQ1-azide intermediate (1.0 eq) and the pomalidomide-alkyne conjugate (1.0 eq) in a suitable solvent system (e.g., THF/H₂O).
-
Add a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) (e.g., 0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (e.g., 0.2 eq).
-
Stir the reaction at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[10][]
Synthesis of a BRD4-Targeting PROTAC via SPAAC
This protocol outlines the synthesis of a BRD4-targeting PROTAC using a DBCO-containing linker.[12]
Step 1: Synthesis of an Azide-Functionalized Warhead
-
Synthesize or procure an azide-functionalized version of the target protein ligand (e.g., (+)-JQ1-PEG4-Azide).
Step 2: Amide Coupling of DBCO-Linker to E3 Ligase Ligand
-
Dissolve the DBCO-linker-acid (e.g., DBCO-NHCO-PEG4-acid) (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature under an inert atmosphere for 4-6 hours.
-
Purify the DBCO-linker-E3 ligase conjugate by flash column chromatography.
Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the DBCO-linker-E3 ligase conjugate (1.0 eq) and the azide-functionalized warhead (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours, typically in the dark to prevent degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.[10][]
Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the assessment of target protein degradation in cells treated with a synthesized PROTAC.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Quantitative Analysis of PROTACs by LC-MS
LC-MS is a powerful tool for the quantitative analysis of PROTACs in biological matrices to support pharmacokinetic and pharmacodynamic studies.[13]
-
Sample Preparation: Prepare calibration standards and quality control samples by spiking the PROTAC into the relevant biological matrix (e.g., plasma, cell lysate). Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile/methanol).
-
Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the PROTAC. Optimize the ion source parameters and fragmentation transitions for the specific PROTAC molecule.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration. Use this curve to determine the concentration of the PROTAC in the unknown samples.
Visualizing the Core Concepts
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
References
- 1. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Nutlin-C1-amido-PEG4-C2-N3: A Technical Guide for Chemical Biology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nutlin-C1-amido-PEG4-C2-N3 is a synthetic bifunctional molecule designed as a versatile chemical biology tool, primarily for the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging therapeutic modality that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease.[2][3] This molecule incorporates a potent MDM2 ligand based on the Nutlin-3 scaffold, a flexible four-unit polyethylene (B3416737) glycol (PEG4) linker, and a terminal azide (B81097) (N3) group, enabling its facile conjugation to other molecules of interest via "click chemistry".[1]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its application in the synthesis and evaluation of PROTACs.
Mechanism of Action: Targeting the MDM2-p53 Axis for Protein Degradation
The utility of this compound is rooted in its ability to engage the E3 ubiquitin ligase MDM2.[2] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[2] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.[2] The Nutlin-3 core of this chemical tool mimics the interaction of p53 with MDM2, competitively binding to the p53-binding pocket on MDM2.[2]
When incorporated into a PROTAC, the this compound moiety serves to recruit MDM2 to a target protein of interest (POI), which is bound by a separate ligand at the other end of the PROTAC molecule. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-MDM2), leading to the polyubiquitination of the POI by the E3 ligase machinery and its subsequent degradation by the proteasome.[2][3]
Quantitative Data
Table 1: Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C42H52Cl2N8O9 | [4] |
| Molecular Weight | 883.83 g/mol | [4] |
| Purity | >99% (typical) | [4] |
| Appearance | White to light yellow solid | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: 4°C, under nitrogen, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [5][4] |
| Parent Compound (Nutlin-3) IC50 for MDM2-p53 Interaction | 90 nM | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and subsequent cellular assays to evaluate its efficacy.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound to a target protein ligand containing a terminal alkyne.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Nutlin-C1-amido-PEG4-C2-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nutlin-C1-amido-PEG4-C2-N3 in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for the synthesis, purification, characterization, and biological evaluation of Nutlin-based PROTACs that recruit the E3 ubiquitin ligase MDM2 to a protein of interest (POI) for targeted degradation.
Introduction to this compound
This compound is a pre-functionalized chemical tool designed for the efficient synthesis of PROTACs. It comprises three key components:
-
Nutlin-3a derivative: A potent and selective ligand for the E3 ubiquitin ligase MDM2.
-
PEG4 Linker: A hydrophilic 4-unit polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation between the two ends of the PROTAC.
-
Terminal Azide (B81097) (N3): A functional group that enables covalent conjugation to a "warhead" ligand (a ligand for the protein of interest) via "click chemistry".
The azide group allows for highly efficient and specific ligation with an alkyne-functionalized warhead through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This modular approach simplifies the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
PROTAC Mechanism of Action: The MDM2-p53 Axis
Nutlin-based PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The Nutlin-3a moiety binds to MDM2, while the warhead binds to the target protein. This induces the formation of a ternary complex (POI-PROTAC-MDM2), bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
A unique feature of Nutlin-based PROTACs is their dual mechanism of action. Besides inducing the degradation of the target protein, the Nutlin-3a component also inhibits the interaction between MDM2 and the tumor suppressor protein p53.[1] This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Figure 1. Mechanism of action of a Nutlin-based PROTAC.
Experimental Protocols
Section 1: PROTAC Synthesis
The synthesis of a PROTAC using this compound requires an alkyne-functionalized warhead specific to the protein of interest.
1.1 General Protocol for Synthesis of an Alkyne-Modified Warhead
This protocol provides a general method for introducing a terminal alkyne to a small molecule inhibitor containing a suitable functional group (e.g., amine, hydroxyl, or carboxylic acid) for derivatization.
Materials:
-
Small molecule inhibitor (warhead) with a reactive handle
-
Propargyl bromide or 4-pentynoic acid
-
Coupling agents (e.g., HATU, HOBt) for amide bond formation
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Example for amide coupling):
-
Dissolve the warhead (1.0 eq) and 4-pentynoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkyne-functionalized warhead.
1.2 Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a robust and high-yielding click chemistry reaction for conjugating the azide-linker with the alkyne-warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)
Procedure:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized warhead (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative reverse-phase HPLC.
1.3 Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method, ideal for reactions where copper catalysis might be detrimental to the starting materials or for in-cell applications. This requires a warhead functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized warhead
-
Anhydrous DMSO or other suitable solvent
Procedure:
-
Dissolve this compound (1.0 eq) and the DBCO-functionalized warhead (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Figure 2. General workflow for the synthesis of a Nutlin-based PROTAC.
Section 2: Purification and Characterization
2.1 HPLC Purification
Protocol:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Purify the sample using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, as the mobile phase.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
2.2 LC-MS Characterization
Protocol:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an LC-MS system to confirm the purity and verify the molecular weight of the final product.
2.3 NMR Characterization
Protocol:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the structure of the synthesized PROTAC.
Section 3: Biological Evaluation
3.1 Protein Degradation Assay (Western Blot)
This assay is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a DMSO vehicle control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated.[3][4]
3.2 Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3.3 Binding Affinity Assay (Microscale Thermophoresis - MST)
MST can be used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.
General Protocol Outline:
-
Label one of the binding partners (e.g., the target protein or E3 ligase) with a fluorescent dye.
-
Keep the concentration of the fluorescently labeled partner constant and titrate the PROTAC.
-
Measure the thermophoretic movement of the labeled molecule upon binding to the PROTAC.
-
Analyze the change in thermophoresis to determine the dissociation constant (Kd).
-
To measure ternary complex formation, pre-incubate the PROTAC with one unlabeled protein and titrate this binary complex against the fluorescently labeled second protein.
Data Presentation
The following tables provide examples of quantitative data that can be generated for Nutlin-based PROTACs.
Table 1: In Vitro Degradation and Viability Data for Nutlin-based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM)[5] | Dmax (%)[5] | IC50 (nM)[5] |
| PROTAC-A | MDM2 | RS4;11 | 23 | >90 | 3.2 |
| PROTAC-B | BRD4 | 22Rv1 | 32 | ~98 | 19 |
Table 2: Binding Affinities of PROTAC Components
| Molecule | Binding Partner | Assay | Kd (nM) |
| Nutlin-3a | MDM2 | Various | ~90-170 |
| Warhead-X | POI-X | MST/SPR | User Determined |
| PROTAC-X | POI-X | MST/SPR | User Determined |
| PROTAC-X | MDM2 | MST/SPR | User Determined |
Linker Optimization Strategy
The linker plays a crucial role in PROTAC efficacy. Optimizing the linker length and composition is often necessary to achieve potent degradation.
Figure 3. Decision tree for linker optimization.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may require further optimization based on the protein of interest and the specific warhead used.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Nutlin-C1-amido-PEG4-C2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free click chemistry reaction that enables the rapid and efficient ligation of biomolecules under physiological conditions.[1] This bioorthogonal reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[1][2][3]
Nutlin-C1-amido-PEG4-C2-N3 is a versatile chemical probe that incorporates the potent MDM2 inhibitor Nutlin-3, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The Nutlin-3 moiety allows for the targeting of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology. The azide handle enables the covalent attachment of this probe to a variety of DBCO-modified molecules, including proteins, antibodies, and nanoparticles, through the SPAAC reaction. This makes this compound an ideal reagent for the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), and for various bioconjugation and molecular imaging applications.
Principle of the Reaction
The SPAAC reaction with this compound involves the [3+2] cycloaddition of its terminal azide group with a strained alkyne, typically a DBCO derivative. The inherent ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at ambient temperatures and in aqueous environments. The inclusion of a PEG linker on the azide-containing molecule has been shown to enhance reaction rates by reducing steric hindrance.[4][5]
Quantitative Data
The following tables provide representative quantitative data for SPAAC reactions involving DBCO derivatives and azides. While specific data for this compound is not extensively published, these values from analogous systems offer a strong basis for experimental design.
Table 1: General Second-Order Rate Constants for DBCO Derivatives in SPAAC Reactions [4][5][6]
| Cyclooctyne Derivative | Reactant Azide | Buffer Conditions | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO Derivatives | Benzyl Azide / Small Molecule Azides | PBS, HEPES (pH 7.0-7.4) | ~0.1 - 2.0 |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
| Sulfo-DBCO-amine | Model Azides | Various | 0.27 - 1.22 |
Note: The reaction rate is influenced by factors such as the specific DBCO and azide structures, solvent, pH, and temperature.[4][5][7]
Table 2: Recommended Reaction Parameters for SPAAC with this compound
| Parameter | Recommended Value | Notes |
| Reactants | This compound and a DBCO-functionalized molecule | |
| Molar Ratio | 1.5 to 10-fold molar excess of one reactant | To drive the reaction to completion, a molar excess of the less critical or more easily accessible component is recommended.[3][8] |
| Solvent | Azide-free buffers (e.g., PBS, HEPES) | Avoid buffers containing sodium azide as it will compete with the desired reaction.[4] |
| Co-solvent | DMSO or DMF (typically <10-20% v/v) | This compound may require a co-solvent for initial dissolution before addition to the aqueous reaction mixture.[2][9] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. The choice depends on the thermal stability of the biomolecules involved.[3][4] |
| Reaction Time | 1 to 24 hours | Reaction progress can be monitored by HPLC, LC-MS, or SDS-PAGE.[2][3][10] |
Experimental Protocols
Protocol 1: General SPAAC Conjugation of this compound to a DBCO-Functionalized Protein
This protocol provides a general procedure for the conjugation of this compound to a protein that has been previously functionalized with a DBCO moiety.
Materials:
-
This compound
-
DBCO-functionalized protein
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.4 (must be azide-free)
-
Anhydrous DMSO
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
-
Analytical instruments (HPLC, LC-MS, SDS-PAGE) for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the DBCO-functionalized protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
To the solution of the DBCO-functionalized protein, add the desired molar excess of the this compound stock solution. Ensure the final concentration of DMSO is kept low (e.g., <10%) to avoid protein precipitation.
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and DMSO by size-exclusion chromatography (e.g., using a desalting column) or dialysis.[10]
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product.
-
SDS-PAGE: A shift in the molecular weight of the protein band indicates successful conjugation.[10]
-
HPLC: Reversed-phase HPLC can be used to separate the conjugated product from the unreacted protein and small molecules.[11][12]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the mass of the final conjugate.[10][13]
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectrophotometry
The progress of the SPAAC reaction can be conveniently monitored by measuring the decrease in absorbance of the DBCO group at approximately 309 nm.[2][4]
Procedure:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
In a quartz cuvette, prepare the reaction mixture containing the DBCO-functionalized molecule in the reaction buffer.
-
Use a reference cuvette containing the buffer and this compound to zero the spectrophotometer.
-
Initiate the reaction by adding the this compound solution to the cuvette containing the DBCO-reagent.
-
Immediately begin monitoring the absorbance at 309 nm over time. The decrease in absorbance corresponds to the consumption of the DBCO reagent.
Visualizations
Nutlin Signaling Pathway
Caption: Nutlin-p53 signaling pathway.
Experimental Workflow for PROTAC Synthesis using SPAAC
Caption: PROTAC synthesis and evaluation workflow.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of a BRD4-Degrading PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][][4][5] Unlike traditional inhibitors that only block a protein's function, PROTACs catalytically induce the degradation of the entire target protein, offering the potential for more profound and durable therapeutic effects.[5][6][7] This document provides detailed protocols for the synthesis of a novel PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4) by hijacking the MDM2 E3 ubiquitin ligase.
BRD4 is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins.[8][9] It plays a critical role in regulating the transcription of key oncogenes, such as c-Myc, making it a high-value target in oncology.[8][10] The PROTAC described herein is a heterobifunctional molecule composed of three key parts:
-
A warhead based on (+)-JQ1, a potent and well-characterized inhibitor that binds to the bromodomains of BRD4.[11][12]
-
An E3 ligase ligand based on a Nutlin derivative, which recruits the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase.[13][14][15]
-
A linker (PEG4-C2) that tethers the warhead and the E3 ligase ligand, optimized for facilitating the formation of a productive ternary complex.
The synthesis leverages the efficiency and modularity of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, to conjugate the two functional ends.[1][][4][12] This approach allows for a rapid and reliable synthesis of the final PROTAC molecule.[12] Following the synthesis, this guide provides protocols for the characterization and cellular evaluation of the PROTAC's ability to induce BRD4 degradation and impact cell viability.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of the synthesized PROTAC is to act as a molecular bridge, bringing the target protein (BRD4) into close proximity with the MDM2 E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 protein.
Caption: PROTAC Mechanism of Action.
Upon degradation of BRD4, its function as a key transcriptional co-activator is lost. This leads to the downregulation of critical oncogenic gene expression programs, including c-Myc, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[6]
Caption: BRD4 Downstream Signaling Pathway.
Synthetic and Experimental Workflow
The overall process involves a two-stage chemical synthesis followed by biological characterization. First, the BRD4 ligand (+)-JQ1 is functionalized with a terminal alkyne. This intermediate is then conjugated to the azide-containing Nutlin linker via a CuAAC reaction. The final, purified PROTAC is then used in cell-based assays to confirm its biological activity.
Caption: Overall Experimental Workflow.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| (+)-JQ1 | MedChemExpress | BRD4 Warhead Precursor |
| Propargylamine (B41283) | Sigma-Aldrich | Alkyne source for JQ1 modification |
| HATU | Combi-Blocks | Amide coupling reagent |
| DIPEA | Sigma-Aldrich | Non-nucleophilic base |
| Nutlin-C1-amido-PEG4-C2-N3 | MedChemExpress | E3 Ligase Ligand-Linker Conjugate |
| Copper(II) Sulfate (B86663) Pentahydrate | Sigma-Aldrich | CuAAC catalyst precursor |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | CuAAC reducing agent |
| RPMI-1640 Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Anti-BRD4 Antibody | Cell Signaling Tech. | Western Blot Primary Antibody |
| Anti-GAPDH Antibody | Cell Signaling Tech. | Western Blot Loading Control |
| CellTiter-Glo® 2.0 Assay | Promega | Cell viability measurement |
| MV-4-11 Cell Line | ATCC | Acute Myeloid Leukemia model |
Table 2: Physicochemical and Biological Properties (Predicted & Example Data)
| Property | Value | Method |
| Final PROTAC Formula | C₇₁H₈₁Cl₃N₁₁O₁₁S | Mass Spectrometry |
| Molecular Weight | 1450.0 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
| DC₅₀ (MV-4-11 cells) | 8 nM | Western Blot |
| Dₘₐₓ (MV-4-11 cells) | >95% | Western Blot |
| IC₅₀ (MV-4-11 cells) | 25 nM | CellTiter-Glo® Assay |
Experimental Protocols
Safety Precaution: Handle all chemicals, solvents, and reagents in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of (+)-JQ1-Alkyne Intermediate
This protocol describes the functionalization of the carboxylic acid derivative of (+)-JQ1 with propargylamine to install a terminal alkyne handle necessary for click chemistry.
-
Dissolution: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add propargylamine (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure (+)-JQ1-alkyne intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and LC-MS.
Protocol 2: Synthesis of BRD4-PROTAC via CuAAC Click Chemistry
This protocol details the final conjugation step between the JQ1-alkyne intermediate and the Nutlin-azide linker.
-
Dissolution: Dissolve (+)-JQ1-alkyne (1.0 eq) and this compound (1.1 eq) in a 4:1 mixture of THF and water.[16]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of Copper(II) sulfate pentahydrate (0.1 eq) in water. In another vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
Reaction: Add the copper sulfate solution to the main reaction flask, followed by the sodium ascorbate solution. The solution should turn from blue to a yellowish-green color.
-
Incubation: Stir the reaction vigorously at room temperature for 12-18 hours. Protect the reaction from light.
-
Monitoring: Monitor the formation of the product and disappearance of starting materials by LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture to remove THF. Purify the resulting aqueous suspension by reverse-phase preparative HPLC to obtain the final PROTAC as a pure solid after lyophilization.
-
Characterization: Confirm the identity, purity (>98%), and integrity of the final PROTAC using high-resolution LC-MS and ¹H NMR.
Protocol 3: Western Blot Assay for BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 protein in cells following treatment with the synthesized PROTAC.
-
Cell Seeding: Seed MV-4-11 cells in a 12-well plate at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in DMSO and then further dilute in culture medium. Treat the cells with the final desired concentrations (e.g., 0.1 nM to 1000 nM) for a set time period (e.g., 16-24 hours). Include a vehicle control (DMSO) and a negative control (e.g., (+)-JQ1 inhibitor alone).
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, 1:5000 dilution).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control and express the degradation relative to the vehicle-treated control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.[5][17]
Protocol 4: Cell Viability Assay
This protocol measures the effect of PROTAC-induced BRD4 degradation on cell proliferation and viability.
-
Cell Seeding: Seed MV-4-11 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 90 µL of culture medium.[6][18]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of each dilution to the appropriate wells to achieve the final desired concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The Pharmacodynamics of the p53-Mdm2 Targeting Drug Nutlin: The Role of Gene-Switching Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
Application Notes and Protocols: In Vitro Conjugation of Nutlin-C1-amido-PEG4-C2-N3 to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro conjugation of Nutlin-C1-amido-PEG4-C2-N3, a derivative of the MDM2 inhibitor Nutlin-3 (B1677040), to a target protein ligand. This process is foundational for creating targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where precise covalent linkage of a payload to a targeting moiety is essential.
Introduction
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Nutlin-3 based MDM2 ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group.[1][2][3] This azide functionality allows for covalent conjugation to a target protein ligand functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] SPAAC is a bioorthogonal click chemistry reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[4][5][6]
The Nutlin-3 moiety targets Murine Double Minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor protein.[7][8][9] By inhibiting the MDM2-p53 interaction, Nutlin-3 stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][10][11] Conjugating this compound to a protein ligand that targets a specific cell surface receptor or intracellular protein allows for the targeted delivery of the MDM2 inhibitor.
Signaling Pathway
The MDM2-p53 signaling pathway is a critical regulator of cell cycle progression and apoptosis.[7][12][13] Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low.[7][14] In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53.[12] Activated p53 then transcriptionally activates target genes that mediate cell cycle arrest, DNA repair, or apoptosis.[7][12] Nutlin-3 and its derivatives mimic the binding of p53 to MDM2, thereby preventing p53 degradation and activating the p53 pathway.[8][9]
Caption: MDM2-p53 signaling pathway and the mechanism of action of Nutlin-3 derivatives.
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to a target protein ligand involves preparation of the reactants, the conjugation reaction itself, and subsequent purification and characterization of the conjugate.
Caption: Experimental workflow for the in vitro conjugation of this compound.
Data Presentation
The following tables provide representative data for the materials required and the expected outcomes of the conjugation reaction.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| This compound | MedChemExpress | HY-128832 | -20°C |
| DBCO-modified Protein Ligand | (User-defined) | - | -20°C or 4°C |
| Anhydrous DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | 10010023 | Room Temperature |
| Amicon Ultra Centrifugal Filters | MilliporeSigma | UFC801024 | Room Temperature |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome |
| Reactant Concentrations | ||
| Alkyne-modified Protein | 1-10 mg/mL (e.g., 50 µM) | - |
| This compound | 2-10 molar excess over protein | - |
| Reaction Conditions | ||
| Solvent | PBS, pH 7.4 with <5% DMSO | High conjugation efficiency |
| Temperature | 4°C to 25°C | Stable conjugate formation |
| Reaction Time | 4-24 hours | >90% conversion |
| Purification and Analysis | ||
| Purification Method | Size-Exclusion Chromatography | Removal of excess Nutlin derivative |
| Conjugation Efficiency | >90% (determined by MS) | Homogeneous product |
| Purity | >95% (determined by SDS-PAGE) | Single band at higher MW |
Experimental Protocols
1. Preparation of Stock Solutions
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, dissolve 1 mg in the calculated volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Alkyne-Modified Target Protein Ligand:
-
Ensure the alkyne-modified protein (e.g., DBCO-functionalized protein) is purified and in an appropriate buffer, such as PBS, pH 7.4.
-
Determine the precise concentration of the protein solution using a standard protein assay (e.g., BCA or Bradford).
-
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol is a general guideline and may require optimization depending on the specific protein ligand.
-
In a microcentrifuge tube, add the desired amount of the alkyne-modified protein solution.
-
Add the this compound stock solution to the reaction mixture to achieve the desired molar excess (a 2-4 fold molar excess is a good starting point).[5] The final concentration of DMSO should be kept below 5% (v/v) to minimize potential effects on protein structure and stability.[5]
-
Gently mix the reaction components by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[5] The optimal incubation time may vary depending on the reactants and their concentrations.
-
The reaction can be monitored for completion by analyzing aliquots using mass spectrometry to observe the formation of the conjugated product, which will have an increased molecular weight.
3. Purification of the Conjugate
-
Once the reaction is complete, remove the excess, unreacted this compound.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from the smaller, unreacted Nutlin derivative.
-
Equilibrate an appropriate SEC column with PBS, pH 7.4.
-
Load the reaction mixture onto the column.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify those containing the purified conjugate.
-
-
Buffer Exchange: Alternatively, for smaller volumes, centrifugal filters can be used for buffer exchange to remove the excess small molecule.
-
Select a centrifugal filter with a molecular weight cut-off (MWCO) that is significantly smaller than the protein conjugate (e.g., 10 kDa MWCO for a >30 kDa protein).
-
Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through containing the unreacted Nutlin derivative.
-
Resuspend the concentrated conjugate in fresh PBS and repeat the process 2-3 times to ensure complete removal of the excess reactant.
-
4. Characterization of the Conjugate
-
SDS-PAGE:
-
Run samples of the unmodified protein and the purified conjugate on an SDS-PAGE gel.
-
A successful conjugation should result in a noticeable upward shift in the molecular weight of the protein band corresponding to the mass of the attached this compound.
-
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF):
-
Analyze the purified conjugate by mass spectrometry to confirm the covalent attachment of the Nutlin derivative.
-
The resulting spectrum should show a peak corresponding to the molecular weight of the protein plus the mass of the this compound linker-ligand. This will also confirm the stoichiometry of the conjugation.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific target protein and application. All research should be conducted in accordance with institutional and national safety guidelines. Products are for research use only.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. scienceopen.com [scienceopen.com]
- 10. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Validating MDM2 Engagement: A Guide to Experimental Workflows
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for validating the engagement of small molecules or biologics with the Murine Double Minute 2 (MDM2) protein. The following sections outline the theoretical basis and practical application of key experimental techniques, including biophysical and cell-based assays, to confirm direct binding and cellular target engagement.
Introduction to MDM2 and Its Role as a Therapeutic Target
The MDM2 protein is a critical negative regulator of the p53 tumor suppressor.[1] In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival and proliferation.[2] Disrupting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53's tumor-suppressive functions.[3] Validating that a therapeutic agent directly binds to MDM2 is a crucial step in the drug discovery process.
MDM2-p53 Signaling Pathway
Under normal cellular conditions, MDM2 and p53 exist in an autoregulatory feedback loop. p53 can transcriptionally activate the MDM2 gene, leading to an increase in MDM2 protein.[1] MDM2, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[4] This maintains low cellular levels of p53. In the presence of cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation.[5] Small molecule inhibitors of the MDM2-p53 interaction aim to mimic this stress-induced activation of p53.
References
- 1. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Nutlin-C1-amido-PEG4-C2-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and formulation of Nutlin-C1-amido-PEG4-C2-N3, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), for in vivo research applications. The inclusion of a Nutlin-3 (B1677040) based MDM2 ligand and a 4-unit PEG linker suggests its utility in targeted protein degradation studies.[1][2][3][4]
Physicochemical Properties and Solubility
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][5] The presence of the PEG4 linker is intended to improve pharmacokinetic properties, enhance solubility, and increase the in vivo half-life of the resulting PROTAC molecule.[6][7] As with many PROTACs, which are often large molecules "beyond the Rule of Five," solubility can be a significant challenge for in vivo applications.[8][9][10]
The following table summarizes the known solubility of this compound in various solvents and formulations, which is critical for the design of in vivo experiments.
| Solvent/Vehicle | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Ultrasonic assistance may be required.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.83 mM) | Results in a clear solution. Saturation point is not specified.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.83 mM) | Results in a clear solution. Saturation point is not specified.[1] |
Experimental Protocols: Formulation for In Vivo Administration
The selection of an appropriate vehicle is crucial for achieving the desired exposure and minimizing toxicity in animal models. Below are two detailed protocols for preparing this compound for in vivo studies, based on the available solubility data.
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for intravenous or intraperitoneal administration where an aqueous-based vehicle is preferred.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare a stock solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if necessary, but avoid overheating.[1]
-
-
Prepare the final formulation (example for 1 mL total volume):
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing or gentle inversion until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly to ensure a clear and homogeneous formulation.[1]
-
Final Concentration: 2.5 mg/mL
Note: This protocol yields a clear solution at a concentration of at least 2.5 mg/mL.[1] It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: Oil-Based Formulation
This formulation is suitable for subcutaneous or oral administration where a lipid-based vehicle is required for sustained release or improved oral absorption.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn Oil, sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare a stock solution in DMSO:
-
As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
-
Prepare the final formulation (example for 1 mL total volume):
-
In a sterile conical tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.
-
Mix thoroughly by vortexing until a clear and uniform solution is achieved.[1]
-
Final Concentration: 2.5 mg/mL
Note: This protocol also provides a clear solution at a concentration of at least 2.5 mg/mL.[1] As with the aqueous formulation, it is advisable to prepare this fresh before administration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway involving MDM2 and p53, which is the target of the Nutlin-3 component of the molecule, and a typical workflow for in vivo solubility and efficacy studies.
Caption: MDM2-p53 signaling pathway and the inhibitory action of the Nutlin component.
Caption: General workflow for in vivo evaluation of this compound.
Considerations for In Vivo Studies
-
PEGylation Effects: The PEG linker is designed to improve the pharmacokinetic profile of the molecule.[6][7] This can lead to a longer circulation half-life and potentially altered biodistribution compared to the parent Nutlin-3 molecule.[11][12]
-
PROTAC Nature: As a PROTAC building block, the ultimate in vivo behavior will depend on the target-binding ligand it is conjugated to. The overall properties of the final PROTAC, including its size and lipophilicity, will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Parent Compound Context: The parent molecule, Nutlin-3, has been shown to have anti-tumor effects in various cancer models, including gastric cancer and medulloblastoma, by activating the p53 pathway.[13][14][15][16] This provides a strong rationale for the use of this compound in developing PROTACs for cancers with wild-type p53.
-
Formulation Optimization: While the provided protocols offer a starting point, further optimization may be necessary depending on the specific animal model, desired route of administration, and dosing regimen. For instance, for oral administration, investigating formulations with fasted-state or fed-state simulated intestinal fluid (FaSSIF and FeSSIF) could be beneficial, as PROTAC solubility can be significantly affected by such conditions.[8][17] Advanced formulation strategies like amorphous solid dispersions (ASDs) or nanoformulations could also be explored to enhance solubility and bioavailability.[9]
These application notes are intended to serve as a guide for researchers. It is essential to perform small-scale pilot studies to confirm the stability and suitability of the chosen formulation for your specific experimental setup. Always adhere to institutional guidelines for animal welfare and handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. 丁香通-异常行为检测 [m.biomart.cn]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Dual-Function PROTACs: Degrading a Target and Stabilizing p53 - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that hijack the cell's natural protein disposal system to selectively degrade target proteins.[1] A novel and powerful application of this technology is the design of dual-function PROTACs that not only degrade a specific oncoprotein but also simultaneously stabilize the tumor suppressor protein p53. This is achieved by engineering PROTACs that utilize the E3 ubiquitin ligase MDM2.[2][3][4]
Under normal physiological conditions, MDM2 negatively regulates p53 by ubiquitinating it, which marks p53 for proteasomal degradation.[5][6] By using a ligand that binds to MDM2, a PROTAC can recruit this E3 ligase to a different protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[7] Concurrently, by occupying the p53 binding site on MDM2, the PROTAC competitively inhibits the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[7][8] This dual action offers a synergistic anti-cancer effect: the elimination of an oncogenic driver and the activation of a potent tumor suppressor.[2][3][4]
This document provides detailed application notes and experimental protocols for the characterization of such dual-function PROTACs, using the well-characterized BRD4-degrading and p53-stabilizing PROTAC, A1874, as a primary example.[9][10][11]
Mechanism of Action: A Synergistic Approach
The dual-functionality of an MDM2-recruiting PROTAC is initiated by its heterobifunctional nature. One end of the PROTAC binds to the target protein (e.g., BRD4), while the other end binds to MDM2. This brings the target protein and MDM2 into close proximity, forming a ternary complex. This proximity allows MDM2 to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. Simultaneously, the MDM2-binding moiety of the PROTAC blocks the interaction between MDM2 and p53. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis.[7][8][12]
Signaling pathway of a dual-function PROTAC.
Quantitative Data Presentation
The efficacy of dual-function PROTACs can be quantified by measuring both target degradation and p53 stabilization. The following tables summarize the reported in vitro data for the BRD4-degrading PROTAC, A1874.[9][10][11]
Table 1: BRD4 Degradation Efficiency of A1874
| Parameter | Cell Line | Value |
| DC50 | HCT116 | 32 nM[9][10] |
| Dmax | HCT116 | 98%[9][10] |
Table 2: Anti-proliferative Activity of A1874 in p53 Wild-Type Cells
| Cell Line | IC50 |
| HCT116 (colon cancer) | Potent inhibition[11] |
| Primary colon cancer cells | Potent inhibition[11] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize dual-function PROTACs that degrade a target protein and stabilize p53.
Western Blot Analysis for Target Degradation and p53 Stabilization
This protocol is designed to simultaneously assess the degradation of the target protein (e.g., BRD4) and the stabilization of p53 in response to PROTAC treatment.
Experimental workflow for Western Blot analysis.
Materials and Reagents:
-
Cell Line: A cell line with wild-type p53 is essential (e.g., HCT116, MCF-7).
-
Dual-function PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE and Western Blotting Reagents and Equipment.
-
Primary Antibodies:
-
Rabbit anti-Target Protein (e.g., anti-BRD4)
-
Mouse anti-p53
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a fixed time (e.g., 24 hours) to determine DC50.[9][10]
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) for each condition.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, p53, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein and p53 levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
-
Calculate the fold-change in p53 levels relative to the vehicle control.
-
Cell Viability Assay
This protocol measures the effect of the dual-function PROTAC on cell proliferation and viability, which is expected to be more pronounced in p53 wild-type cells due to the synergistic effect.[2]
Materials and Reagents:
-
Cell Lines: At least one p53 wild-type (e.g., HCT116) and one p53-mutant or null cell line (e.g., HT-29, p53-/- HCT116) for comparison.
-
Dual-function PROTAC.
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT.
-
96-well plates.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat the cells and include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired time period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ternary complex (Target Protein-PROTAC-MDM2).
Materials and Reagents:
-
Cell Line: A cell line expressing the target protein and MDM2.
-
Dual-function PROTAC.
-
Proteasome Inhibitor: MG132 (to prevent degradation of the target).
-
Non-denaturing Lysis Buffer.
-
Primary Antibody for IP: Rabbit anti-MDM2 antibody.
-
Control Antibody: Rabbit IgG.
-
Protein A/G Agarose or Magnetic Beads.
-
Primary Antibodies for Western Blot: Mouse anti-Target Protein, Rabbit anti-MDM2.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and MG132 for a few hours.
-
Lyse the cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-MDM2 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using antibodies against the target protein and MDM2. The presence of the target protein in the MDM2 immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
-
Conclusion
Dual-function PROTACs that recruit MDM2 represent a promising therapeutic strategy by simultaneously degrading an oncoprotein and stabilizing the tumor suppressor p53. The protocols outlined in this document provide a framework for researchers to effectively characterize the efficacy and mechanism of action of these novel molecules. Careful experimental design, particularly the choice of appropriate cell lines, is crucial for elucidating the synergistic effects of this class of PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Nutlin-C1-amido-PEG4-C2-N3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Nutlin-C1-amido-PEG4-C2-N3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a synthetic molecule that incorporates the Nutlin-3 ligand, which targets the MDM2 E3 ligase, and a four-unit polyethylene (B3416737) glycol (PEG) linker.[1][2] It is designed for use in Proteolysis Targeting Chimera (PROTAC) technology and features an azide (B81097) group for "click chemistry" reactions.[1][3] Like many PROTACs and other high molecular weight, hydrophobic molecules, this compound often exhibits poor solubility in aqueous buffers.[4][5] This can lead to precipitation in experiments, resulting in inaccurate concentration determination and unreliable results.
Q2: How does the PEG linker in this compound affect its solubility?
A2: The polyethylene glycol (PEG) linker is included in the design of many PROTACs to improve their physicochemical properties, including water solubility.[6][7][8] The hydrophilic nature of the PEG chain can enhance the overall solubility of the molecule in aqueous environments.[] However, the hydrophobic nature of the Nutlin-3 ligand can still lead to solubility challenges, necessitating the use of specific formulation strategies.
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: For initial troubleshooting, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2] When diluting the stock solution into your aqueous buffer, do so gradually while vortexing to avoid rapid precipitation. Gentle warming (e.g., to 37°C) and sonication can also aid in dissolution.
Q4: Are there any general-purpose formulation strategies to improve the solubility of hydrophobic molecules like this?
A4: Yes, several formulation strategies can be employed. The use of co-solvents such as DMSO and ethanol, along with excipients like PEG300 and surfactants like Tween-80, is a common approach to increase the solubility of hydrophobic compounds.[2][10] These agents help to create a more favorable environment for the molecule in the aqueous solution, preventing aggregation and precipitation.
Troubleshooting Guide
Problem: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, Tris).
| Possible Cause | Troubleshooting Steps |
| Rapid change in solvent polarity | 1. Gradual Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while continuously vortexing or stirring. 2. Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your working solution, as higher concentrations can be cytotoxic and may still lead to precipitation. |
| Insufficient solubility in the aqueous buffer alone | 1. Use of Co-solvents and Excipients: Employ a formulation that includes solubility-enhancing agents. A recommended protocol is provided in the "Experimental Protocols" section below. 2. Optimize Buffer Composition: Adjusting the pH of the buffer may improve solubility, although the effect on this specific molecule is not widely documented. |
| Compound has crashed out of the stock solution | 1. Inspect Stock Solution: Visually inspect your DMSO stock solution for any precipitate. 2. Re-dissolve Stock: If precipitate is present, gently warm the stock solution vial to 37°C for 5-10 minutes and sonicate for 5-15 minutes to ensure the compound is fully dissolved before use.[2] |
| Low temperature of the aqueous buffer | 1. Pre-warm Buffer: Before adding the compound, warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments). |
Quantitative Data Summary
The following tables provide solubility data for this compound and its parent compound, Nutlin-3.
Table 1: Solubility of this compound in Different Solvents
| Solvent/Formulation | Achievable Concentration | Appearance | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 2.83 mM) | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 2.83 mM) | Clear Solution | [1] |
| DMSO | 200 mg/mL (ultrasonic) | - | [3] |
Table 2: Solubility of Nutlin-3 (Parent Compound) in Various Solvents
| Solvent | Solubility | Source |
| DMSO | Soluble to 100 mM | [11] |
| Ethanol | Soluble to 100 mM | [11] |
Note: The solubility of this compound in standard laboratory buffers like PBS and Tris has not been extensively reported in the public domain. The provided formulation is a starting point for achieving a soluble concentration for experimental use.
Experimental Protocols
Protocol 1: Preparation of a ≥ 2.5 mg/mL Solution of this compound [1]
This protocol is recommended for preparing a stock solution that can be further diluted into aqueous buffers.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming and sonication can be used to aid dissolution.
-
To prepare a 1 mL working solution, sequentially add the following, mixing thoroughly after each addition:
-
100 µL of the 25 mg/mL DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final solution until it is clear and homogenous. This will result in a solution with a this compound concentration of 2.5 mg/mL.
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizations
Caption: Workflow for preparing a ≥ 2.5 mg/mL solution of this compound.
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (MDM2 Ligand-Linker Conjugates 1) | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. precisepeg.com [precisepeg.com]
- 10. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 11. rndsystems.com [rndsystems.com]
Technical Support Center: Troubleshooting Low Yield in Nutlin-C1-amido-PEG4-C2-N3 Click Chemistry Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Nutlin-C1-amido-PEG4-C2-N3. This document provides a structured approach to troubleshooting common issues through frequently asked questions, detailed guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its function in my click chemistry reaction?
This compound is a synthetic molecule known as an E3 ligase ligand-linker conjugate, which is often used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6][7] It is comprised of three key parts:
-
Nutlin-3 (B1677040) based MDM2 ligand: This portion of the molecule is engineered to bind specifically to the MDM2 E3 ubiquitin ligase.
-
A 4-unit polyethylene (B3416737) glycol (PEG) linker: This flexible spacer connects the ligand to the reactive group.
-
An azide (B81097) (N3) group: This functional group is the reactive component for click chemistry.
In your experiment, the azide group of this molecule is intended to react with a molecule containing an alkyne group through a copper-catalyzed reaction to form a stable triazole linkage.[1][3][4]
Q2: Could you explain the biological mechanism of Nutlin?
The tumor suppressor protein p53 is essential for preventing cancer by initiating cell cycle arrest or apoptosis (programmed cell death) in response to cellular damage.[8][9][10][11] MDM2 is an oncoprotein that acts as a primary negative regulator of p53.[8][10][12] It binds to p53, inhibiting its function and tagging it for degradation by the proteasome.[12] In many cancers that retain a non-mutated (wild-type) p53, its tumor-suppressing activity is silenced by an overabundance of MDM2.[8] Nutlin-3 and its derivatives are small molecules that disrupt the interaction between p53 and MDM2. This inhibition stabilizes p53, leading to its activation and subsequent anti-tumor effects.[8][9][10][12]
Caption: The Nutlin-3 signaling pathway.
Q3: What are the typical causes of low yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
Several factors can contribute to low yields in CuAAC reactions:
-
Issues with the Copper Catalyst: The reaction relies on the Copper(I) oxidation state. The oxidation of Cu(I) to the inactive Cu(II) state is a frequent issue. If you are starting with a Cu(II) salt, its reduction to Cu(I) may be inefficient.
-
Quality and Stability of Reagents: The purity of all reactants, including this compound and the alkyne substrate, is crucial. Azides can be prone to decomposition, and the PEG component can make purification more complex.[13][14]
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, pH, and the presence of any interfering substances can all have a significant impact on the reaction's success.
-
Ligand Considerations: The type and amount of the ligand used to coordinate with the copper can affect the catalyst's stability and overall activity.[15][16][17]
-
Incorrect Stoichiometry: An improper ratio of the reactants, catalyst, or reducing agent can result in the reaction not going to completion.
Troubleshooting Guide
Issue 1: Problems with Copper Catalysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Cu(I) to Cu(II) | 1. Conduct the reaction under an inert atmosphere, such as nitrogen or argon. 2. Always use freshly prepared solutions of a reducing agent like sodium ascorbate (B8700270).[18] 3. You might consider using a direct Cu(I) source like CuBr, but be mindful of its instability in the presence of air.[19] | An improved yield due to a sustained concentration of the active Cu(I) catalyst. |
| Inefficient Reduction of Cu(II) Pre-catalyst | 1. Gradually increase the equivalents of the reducing agent (e.g., sodium ascorbate). 2. Use a fresh batch of the reducing agent to ensure it has not degraded. | A faster start to the reaction and a higher conversion to the final product. |
| Suboptimal Copper Source | 1. Experiment with different Cu(II) sources, such as CuSO₄, Cu(OAc)₂, or CuCl₂.[20] 2. While you can try a Cu(I) source like CuI, be aware that iodide ions can sometimes hinder the reaction.[18] | Identification of a more suitable copper source for your particular substrates. |
Issue 2: Issues with Reagents and Substrates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | 1. Confirm the purity and integrity of the compound using methods like LC-MS or NMR. A certificate of analysis can provide initial confirmation.[21] 2. Store the compound as recommended: under nitrogen, protected from moisture, at -20°C for short-term storage or -80°C for long-term storage.[1] | Assurance that the starting material is of high quality, which helps to rule it out as a cause of low yield. |
| Problems with the Alkyne Substrate | 1. Verify the structure and purity of your alkyne-containing molecule. 2. Significant steric hindrance near the alkyne group can impede the reaction. If feasible, think about synthesizing a similar compound with less steric bulk.[22] | An improved reaction rate and a higher yield. |
| Solvent Incompatibility | 1. Make sure all reactants are completely dissolved in the chosen solvent. The PEG linker on the Nutlin compound might influence its solubility. 2. Typical solvent systems include mixtures like DMF/water or DMSO/water.[20] Using sonication may help with dissolution.[1] | A uniform reaction mixture that allows for effective interaction between the reactants. |
Issue 3: Suboptimal Reaction Conditions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | The CuAAC reaction is generally effective across a pH range of 4 to 12.[23] However, when working with biomolecules, a pH near 7 is often advisable.[18] Be aware that some buffer components, like Tris, can interfere with the reaction.[18] | A stable reaction rate and the avoidance of unwanted side reactions. |
| Non-ideal Temperature | Many click reactions work well at room temperature, but gentle heating (e.g., to 40-60°C) can sometimes enhance the yield, particularly if steric hindrance is an issue.[20] | An increased reaction rate and a better yield. |
| Interference from Other Functional Groups | Thiol groups can interfere with the click reaction. If your alkyne-containing molecule has unprotected thiol groups, you should consider protecting them. | The prevention of side reactions, leading to an increased yield of the intended product. |
Issue 4: Problems with Ligands and Additives
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of or Poor Choice of Ligand | 1. Using a copper-chelating ligand is strongly recommended to stabilize the Cu(I) state and speed up the reaction.[16][18] 2. Commonly used ligands include Tris(triazolylmethyl)amine (TTMA) and bathophenanthroline (B157979) disulfonate (BPS). | An increased reaction rate and a higher yield. |
| Incorrect Order of Addition | It is generally best to pre-mix the copper source with the ligand before adding this mixture to the solution containing the azide and alkyne. The reducing agent should be added last to start the reaction.[19][24] | This can prevent the precipitation of copper salts and ensures the formation of the active catalyst complex. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific alkyne substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of your alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ in water, a copper ligand (e.g., THPTA) in water, and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution (1 equivalent).
-
Add the solution of your alkyne-containing molecule (1.1 to 1.5 equivalents).
-
Add the appropriate solvent (e.g., a mixture of DMSO and a buffer such as PBS).
-
In a separate tube, pre-mix the CuSO₄ solution (e.g., 0.1 equivalents) with the ligand solution (e.g., 0.5 equivalents).
-
Add the copper/ligand mixture to the main reaction vessel.
-
Start the reaction by adding the sodium ascorbate solution (e.g., 2 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Keep track of the reaction's progress using LC-MS or HPLC.
-
-
Purification:
Caption: A typical experimental workflow for the click reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Click Chemistry [organic-chemistry.org]
- 24. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing Linker Length for Nutlin-based PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the optimization of linker length for Nutlin-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general role of the linker in a Nutlin-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the E3 ligase-binding ligand (in this case, a ligand for Cereblon or VHL) and the protein of interest-binding ligand (Nutlin, which binds to MDM2). The length, composition, and attachment points of the linker are critical for inducing and stabilizing the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein (MDM2). This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
Q2: How does linker length specifically impact the efficacy of a Nutlin-based PROTAC?
A2: Linker length directly influences the geometry and stability of the ternary complex. An optimal linker length facilitates favorable protein-protein interactions between the E3 ligase and MDM2, leading to efficient ubiquitination. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes or increased conformational flexibility, which can decrease the efficiency of degradation.
Q3: What are the most common types of linkers used for PROTACs?
A3: The most common linkers are polyethylene (B3416737) glycol (PEG) chains of varying lengths, as well as alkyl chains. These are often chosen for their flexibility and well-understood properties. The choice of linker can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Troubleshooting Guide
Problem 1: My Nutlin-based PROTAC shows good binding to MDM2 and the E3 ligase individually, but I observe no degradation of MDM2.
-
Possible Cause 1: Unfavorable Ternary Complex Formation.
-
Solution: The linker length may not be optimal for the formation of a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and test their degradation activity. It is often observed that even a small change in linker length can have a significant impact on degradation efficiency.
-
-
Possible Cause 2: "Hook Effect".
-
Solution: The "hook effect" is a phenomenon where the degradation efficiency decreases at high PROTAC concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-MDM2 or PROTAC-E3 ligase) rather than the desired ternary complex. To test for this, perform a dose-response experiment over a wide range of concentrations. If you observe a bell-shaped curve for degradation, you are likely seeing the hook effect. The optimal working concentration of your PROTAC will be at the peak of this curve.
-
Problem 2: I am observing MDM2 degradation, but the maximal level of degradation (Dmax) is low.
-
Possible Cause: Inefficient Ubiquitination.
-
Solution: While a ternary complex may be forming, its conformation might not be optimal for efficient ubiquitination by the E3 ligase. The linker length and composition can influence the orientation of the target protein relative to the E3 ligase. Consider synthesizing PROTACs with different linker compositions (e.g., switching from a PEG linker to an alkyl linker) or altering the attachment points of the linker to the ligands.
-
Problem 3: My PROTAC is causing degradation of off-target proteins.
-
Possible Cause: Lack of Specificity.
-
Solution: The linker can influence the overall shape and binding properties of the PROTAC, potentially leading to off-target effects. If you suspect off-target degradation, perform proteomic studies to identify the affected proteins. To improve specificity, you can try to optimize the linker to promote a more selective ternary complex with MDM2. Additionally, ensure that the ligands themselves are highly selective for their respective targets.
-
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of linker length on the performance of a Nutlin-based PROTAC targeting MDM2 for degradation via the Cereblon E3 ligase.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | 500 | 40 |
| PROTAC-2 | PEG | 12 | 100 | 85 |
| PROTAC-3 | PEG | 16 | 250 | 70 |
| PROTAC-4 | Alkyl | 10 | 150 | 80 |
| PROTAC-5 | Alkyl | 14 | 300 | 65 |
-
DC50: The concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation observed.
Detailed Experimental Protocols
Protocol 1: Western Blot for MDM2 Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, which express wild-type p53 and MDM2) at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your Nutlin-based PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDM2 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the MDM2 band intensity to the loading control.
-
Calculate the percentage of MDM2 degradation relative to the vehicle control.
-
Visualizations
Technical Support Center: Enhancing Cell Permeability of Nutlin-PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nutlin-PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor cell permeability in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my Nutlin-PROTACs show good biochemical activity but poor cellular degradation of the target protein?
A common reason for this discrepancy is poor cell permeability.[1] PROTACs, including those utilizing a Nutlin-based ligand for the MDM2 E3 ligase, are often large molecules with a high molecular weight and a significant polar surface area. These characteristics place them "beyond the Rule of Five" (bRo5) chemical space, which can hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets.[1] Consequently, even with high binding affinity to the target protein and MDM2 in vitro, the PROTAC may not achieve a sufficient intracellular concentration to induce effective protein degradation.
Q2: What are the key physicochemical properties of a Nutlin-PROTAC that influence its cell permeability?
Several physicochemical properties are critical for the cell permeability of PROTACs:
-
Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or retention within the membrane.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt different conformations can influence its permeability. A "chameleon-like" effect, where the molecule can shield its polar surface area in the hydrophobic environment of the cell membrane, is thought to be beneficial for cell uptake.
Q3: How can I experimentally assess the cell permeability of my Nutlin-PROTAC?
There are several established assays to quantify the permeability of your PROTAC:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This assay can assess both passive diffusion and the effects of active transporters.
Q4: My Nutlin-PROTAC has poor permeability. What strategies can I employ to improve it?
Several rational design and structural modification strategies can be used to enhance cell permeability:
-
Linker Optimization: The linker connecting the Nutlin moiety to the target protein ligand plays a crucial role. Modifying the linker's length, rigidity, and lipophilicity can significantly impact permeability. Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or heterocyclic scaffolds can be beneficial.
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the hydrogen bond donor count and increase lipophilicity, which has been shown to improve permeability in some PROTACs.[2][3]
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.
-
Macrocyclization: In some cases, cyclizing the PROTAC molecule can pre-organize it into a more membrane-permeable conformation.
Q5: Besides poor permeability, what other factors could lead to suboptimal degradation with my Nutlin-PROTAC?
If you have confirmed adequate cell permeability, other factors to investigate include:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the Nutlin-PROTAC, and the MDM2 E3 ligase is essential for ubiquitination.
-
Lack of Target Engagement: The PROTAC must effectively bind to both the target protein and MDM2 within the cellular environment.
-
Suboptimal Ubiquitination: Even if a ternary complex forms, the geometry might not be conducive for the transfer of ubiquitin to the target protein.
-
Proteasomal Dysfunction: The proteasome itself might be inhibited or dysfunctional in your experimental system.
Troubleshooting Guide
If you are observing poor degradation of your target protein, follow this systematic troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting poor Nutlin-PROTAC efficacy.
Data Presentation
Table 1: Physicochemical Properties and Permeability of PROTACs
| PROTAC ID | Target | E3 Ligase | MW (Da) | TPSA (Ų) | cLogP | Permeability (Papp, 10⁻⁶ cm/s) | Cellular DC₅₀ (nM) | Reference |
| Early Nutlin-PROTAC (representative) | AR | MDM2 | >800 | >150 | ~3-5 | Very Low | >1000 | [4] |
| A1874 | BRD4 | MDM2 | ~950 | ~200 | ~4.5 | Not Reported | 32 | [4] |
| PROTAC 14 (AR-PROTAC) | AR | Cereblon | ~900 | 180 | 4.2 | 1.7 (Caco-2 A-B) | Inactive | [5] |
| PROTAC 15 (AR-PROTAC) | AR | Cereblon | ~900 | 170 | 4.5 | Not Reported | 10 | [5] |
| MZ1 (BET-PROTAC) | BET | VHL | ~800 | 190 | 3.1 | <0.1 (PAMPA) | ~25 | [2][5] |
| OARV-771 (Ester-modified) | BET | VHL | ~850 | 180 | 4.0 | 0.4 (PAMPA) | ~5 | [2][3] |
Note: Data for non-Nutlin PROTACs are from published studies and serve as examples of how permeability and cellular activity are reported and can be influenced by structural changes.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and an acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate: Coat the filter of the donor plate with the phospholipid solution.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO).
-
Add Donor Solutions: Add the donor solutions to the wells of the coated donor plate.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare for Transport Study: Wash the cell monolayers with transport buffer.
-
Add Test Compound: Add the test PROTAC dissolved in transport buffer to the apical (A) or basolateral (B) side (donor compartment). Add fresh transport buffer to the receiver compartment.
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.
Mandatory Visualizations
MDM2-p53 Signaling Pathway
Nutlin-based PROTACs recruit the MDM2 E3 ligase. Nutlin itself is an inhibitor of the MDM2-p53 interaction. This pathway is crucial for understanding the cellular context in which these PROTACs operate.
Caption: The negative feedback loop between p53 and the E3 ligase MDM2.
General PROTAC Development Workflow
This diagram outlines the iterative process of designing and optimizing a PROTAC for potent protein degradation.
Caption: An iterative workflow for the design and optimization of PROTACs.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects with Nutlin-C1-amido-PEG4-C2-N3
Technical Support Center: Nutlin-C1-amido-PEG4-C2-N3
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you prevent off-target effects and ensure the success of your experiments.
Product Overview: this compound is a versatile chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a Nutlin-3 derivative, which binds to the E3 ubiquitin ligase MDM2, connected to a PEG4 linker that terminates in an azide (B81097) (N3) group.[3][4] The azide functions as a "click chemistry" handle, allowing you to conjugate this MDM2-recruiting moiety to a targeting ligand of your choice for any protein of interest (POI).[1][2]
The resulting PROTAC is a heterobifunctional molecule designed to induce the degradation of your specific POI by hijacking the MDM2 E3 ligase. A primary consideration when using this tool is that the Nutlin warhead retains its intrinsic biological activity: inhibiting the MDM2-p53 interaction.[5][6] This can lead to the stabilization of the tumor suppressor protein p53, an important effect that must be considered alongside the degradation of your primary target.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is as a precursor for the synthesis of custom PROTACs.[1][3] Researchers can conjugate a ligand for a specific Protein of Interest (POI) to the terminal azide group via click chemistry. The final PROTAC will function by recruiting the MDM2 E3 ligase to the POI, leading to the POI's ubiquitination and subsequent degradation by the proteasome.
Q2: What are the main sources of off-target effects for a PROTAC synthesized from this precursor?
A2: Off-target effects can arise from several sources:
-
Inherent Nutlin Activity: The Nutlin-3 core is a potent inhibitor of the MDM2-p53 interaction.[5] A PROTAC built from this precursor will not only degrade its intended target but also stabilize p53, which can induce cell cycle arrest or apoptosis.[6] This may be a desired synergistic effect or an unwanted off-target effect, depending on the experimental context.
-
Off-Target Degradation: The final PROTAC may induce the degradation of proteins other than the intended POI. This can happen if the POI ligand is not perfectly selective or if the ternary complex (POI-PROTAC-MDM2) geometry promotes the ubiquitination of bystander proteins.[7]
-
General Compound Toxicity: Like any small molecule, the final PROTAC may exhibit cytotoxicity independent of its degradation activity or p53 stabilization, particularly at high concentrations.[7]
Q3: How do I conjugate my protein-of-interest (POI) ligand to the azide handle?
A3: The azide group is designed for "click chemistry." You can use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction if your POI ligand is modified with a terminal alkyne. Alternatively, for a copper-free approach, you can use a strain-promoted alkyne-azide cycloaddition (SPAAC) if your ligand contains a strained alkyne like DBCO or BCN.[1][2]
Q4: Why choose to recruit the MDM2 E3 ligase over more common ones like VHL or Cereblon?
A4: While VHL and Cereblon are widely used, recruiting MDM2 offers unique advantages. MDM2 is overexpressed in many cancers, which could provide tumor-selective degradation. Furthermore, the dual mechanism of degrading a POI while simultaneously stabilizing p53 can produce a powerful, synergistic anti-proliferative effect in cancer cells with wild-type p53.[6]
Troubleshooting Guide
This section addresses common problems encountered during experiments with PROTACs derived from this compound.
Problem 1: I am not observing degradation of my target protein.
| Possible Cause | Recommended Solution |
| Failed PROTAC Synthesis | Confirm the successful conjugation of your POI ligand to the precursor via LC-MS and NMR. |
| Poor Cell Permeability | The final PROTAC may be too large or polar. Consider optimizing the linker or employing cell permeabilization assays to confirm intracellular compound availability.[7] |
| Inefficient Ternary Complex | The linker length or attachment point may result in an unstable or non-productive ternary complex (POI-PROTAC-MDM2). Synthesize analogs with different linker lengths or geometries.[7] Use a Co-Immunoprecipitation (Co-IP) assay (see Protocol 3) to verify ternary complex formation.[8] |
| Low MDM2 Expression | Confirm that your cell line expresses sufficient levels of MDM2 using Western Blot. |
| Incorrect Concentration | Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal degradation concentration.[7] |
Problem 2: I'm observing high cytotoxicity that doesn't correlate with target degradation.
| Possible Cause | Recommended Solution |
| p53-Mediated Apoptosis | The Nutlin component is likely stabilizing p53, leading to cell death.[6] Measure p53 and p21 levels by Western blot. To isolate this effect, compare results in a p53-null cell line (e.g., via CRISPR knockout). |
| Off-Target Ligand Effects | The POI ligand itself may have inhibitory or toxic effects. Run controls using the free, unconjugated POI ligand. |
| General Compound Toxicity | High concentrations of the PROTAC may be toxic. Ensure you are using the lowest effective concentration for degradation and perform cell viability assays (see Protocol 2). |
Problem 3: I am observing the "Hook Effect."
The "Hook Effect" is a common phenomenon with PROTACs where degradation efficiency decreases at very high concentrations.[9][10] This occurs because the PROTAC saturates both the POI and the E3 ligase, favoring the formation of non-productive binary complexes (e.g., POI-PROTAC and PROTAC-MDM2) over the productive ternary complex.[7][11]
| Possible Cause | Recommended Solution |
| Excessive PROTAC Concentration | This is the direct cause. The bell-shaped curve in your dose-response experiment confirms the hook effect.[7] |
| Low Cooperativity | The PROTAC may not be effectively promoting the interaction between the POI and MDM2. |
| Mitigation Strategy | Always perform a wide dose-response curve to identify the optimal concentration range for degradation. The most effective concentration is typically at the "bottom" of the bell curve, not the highest concentration tested.[7] Designing PROTACs that enhance cooperative binding can also reduce the hook effect.[11] |
Quantitative Data Summary
The efficacy of a PROTAC is defined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[12] The following tables provide example data for a representative Nutlin-based PROTAC targeting BRD4 (A1874) and the parent MDM2 inhibitor, Nutlin-3, to illustrate typical performance metrics.[6]
Table 1: Example Degradation Performance of a Nutlin-Based PROTAC (A1874)
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| 22Rv1 (Prostate Cancer) | BRD4 | ~25 | >95% |
| RS4;11 (Leukemia) | BRD4 | ~50 | >90% |
| MOLM-13 (Leukemia) | BRD4 | ~100 | >95% |
Table 2: Example Antiproliferative Activity (IC50) of Nutlin-3 and a Nutlin-Based PROTAC
| Compound | Cell Line | IC50 (nM) |
| Nutlin-3 | 22Rv1 | ~1200 |
| Nutlin-PROTAC (A1874) | 22Rv1 | ~30 |
| Nutlin-3 | RS4;11 | ~1500 |
| Nutlin-PROTAC (A1874) | RS4;11 | ~40 |
Data are illustrative and derived from published studies on Nutlin-based PROTACs.[6] Actual results will vary based on the specific POI ligand, linker, and cell line used.
Signaling Pathways and Experimental Workflows
Visualizations
Caption: Mechanism of a Nutlin-PROTAC and its primary off-target effect.
Caption: Troubleshooting workflow for lack of target protein degradation.
Experimental Protocols
Protocol 1: Western Blotting to Quantify Protein Degradation
This protocol is used to measure the levels of the POI and p53 following treatment with the Nutlin-PROTAC.
Materials:
-
Cell line of interest
-
Nutlin-PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-POI, anti-p53, anti-MDM2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a set time (e.g., 16-24 hours).[13] Include a vehicle-only control.
-
Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and add lysis buffer.[14] Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet debris.[13] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-POI and anti-GAPDH) overnight at 4°C.[14]
-
Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and capture the chemiluminescent signal with an imager.[15]
-
Analysis: Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control (GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[12]
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol assesses the impact of the Nutlin-PROTAC on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
Nutlin-PROTAC and vehicle control
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[16]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control. Incubate for a chosen duration (e.g., 72 hours).[16]
-
Reagent Incubation: Add MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.[17]
-
Signal Measurement:
-
For MTS: Measure the absorbance directly at 490 nm.
-
For MTT: Add solubilization solution to dissolve the formazan (B1609692) crystals, then measure absorbance at 570 nm.[12]
-
-
Data Analysis: Subtract background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC50 value.[16]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol verifies the formation of the POI-PROTAC-MDM2 ternary complex in cells.[8]
Materials:
-
Treated cell lysates (from cells incubated with PROTAC, vehicle, and a proteasome inhibitor like MG132 to prevent degradation)
-
Co-IP Lysis/Wash Buffer
-
Antibody for immunoprecipitation (e.g., anti-MDM2 or a tag on an overexpressed protein)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Western blot reagents
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal degradation concentration (and a vehicle control) for 2-4 hours. Crucially, pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours prior to adding the PROTAC to prevent the degradation of the complex. Lyse cells in a gentle Co-IP lysis buffer.[8]
-
Immunoprecipitation: Incubate the pre-cleared cell lysate with an anti-MDM2 antibody (or control IgG) overnight at 4°C to form immune complexes.[18]
-
Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[18]
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with Co-IP wash buffer to remove non-specific binders.[18]
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Run the eluates on an SDS-PAGE gel and perform a Western blot.
-
Analysis: Probe the Western blot with antibodies against the POI and MDM2. A successful Co-IP will show a band for the POI in the sample where MDM2 was immunoprecipitated, but only in the presence of the PROTAC, confirming the formation of the ternary complex.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Nutlin-C1-amido-PEG4-C2-N3 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Nutlin-C1-amido-PEG4-C2-N3, a key reagent in PROTAC® (Proteolysis Targeting Chimera) technology. This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of this molecule in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity. The stability of the compound depends on its form (solid or in solution) and the storage environment.
Summary of Recommended Storage Conditions:
| Form | Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Long-term | Store under a dry, inert atmosphere (e.g., nitrogen) and away from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store under a dry, inert atmosphere (e.g., nitrogen) and away from moisture. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under a dry, inert atmosphere (e.g., nitrogen) and away from moisture. |
PROTAC® is a registered trademark of Arvinas Operations, Inc.
Frequently Asked Questions (FAQs)
Q1: How should I handle the compound upon receipt?
A: this compound is typically shipped at room temperature as a solid. Upon receipt, it is recommended to store the solid compound at 4°C under a dry, inert atmosphere, such as nitrogen, and protected from moisture.
Q2: What is the best solvent for preparing a stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. Ensure the DMSO is anhydrous to prevent hydrolysis. For in vivo experiments, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this working solution fresh on the day of use.
Q3: Can I store the compound in solution?
A: Yes, stock solutions in a suitable anhydrous solvent like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Always store solutions under a dry, inert atmosphere.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this molecule?
A: Potential degradation can occur through several mechanisms:
-
Hydrolysis: The amido bond in the linker is susceptible to hydrolysis, especially in the presence of moisture or non-neutral pH.
-
Oxidation: The polyethylene (B3416737) glycol (PEG) linker can be susceptible to oxidative degradation.
-
Reactions of the Azide (B81097) Group: The terminal azide is a reactive functional group intended for click chemistry. It is generally stable but can react under certain conditions.
To minimize degradation, always use anhydrous solvents and store the compound under an inert atmosphere, away from moisture and strong acids or bases.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
| Issue | Possible Cause | Recommended Action |
| Low or no biological activity (e.g., failure to degrade target protein) | Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | - Verify that the compound has been stored according to the recommended conditions (see table above).- Prepare a fresh stock solution from the solid compound.- If possible, confirm the integrity of the compound using an analytical method like HPLC-MS. |
| Suboptimal PROTAC Design: The linker length or attachment points may not be optimal for forming a stable ternary complex between the target protein and the E3 ligase. | - This is an inherent property of the specific PROTAC being synthesized. Consider synthesizing analogues with different linker lengths or compositions. | |
| Precipitation of the compound in aqueous buffer | Poor Solubility: this compound, like many PROTAC building blocks, has limited aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer is sufficient to maintain solubility, but not high enough to affect the biological system.- For in vivo formulations, use of co-solvents like PEG300 and surfactants like Tween-80 is recommended. Sonication may aid in dissolution.[2] |
| Inconsistent experimental results | Repeated Freeze-Thaw Cycles: Aliquoting of stock solutions was not performed, leading to degradation with each freeze-thaw cycle. | - Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Moisture Contamination: The compound or solvent was exposed to moisture, leading to hydrolysis. | - Use anhydrous solvents for preparing stock solutions.- Store both the solid compound and solutions under a dry, inert atmosphere (e.g., nitrogen). |
Experimental Protocols
General Protocol for Assessing Chemical Stability
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining after incubation under specific stress conditions (e.g., different pH, temperature, light exposure).
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5, 7.4, 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This will be your stock solution.
-
Prepare Test Samples:
-
pH Stability: Dilute the stock solution in buffers of different pH values (e.g., pH 5, 7.4, 9) to a final concentration of 100 µM.
-
Thermal Stability: Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, room temperature, 37°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source, while keeping a control sample in the dark.
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test sample.
-
HPLC Analysis:
-
Inject the aliquots onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) to elute the compound from the C18 column.
-
Monitor the elution profile at an appropriate UV wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time for each condition.
-
Visualizations
Caption: Nutlin-based PROTAC signaling pathway.
Caption: Troubleshooting workflow for experimental issues.
References
Nutlin-Based PROTACs: Technical Support Center
Welcome to the Technical Support Center for Nutlin-based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and troubleshooting common issues encountered during experiments with MDM2-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for a Nutlin-based PROTAC?
A Nutlin-based PROTAC has a unique dual mechanism. Firstly, like all PROTACs, it forms a ternary complex between the target protein of interest (POI) and the Mouse Double Minute 2 Homolog (MDM2) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. Secondly, the Nutlin-derived warhead simultaneously acts as an MDM2 inhibitor, blocking the MDM2-p53 interaction. This prevents the degradation of the tumor suppressor protein p53, leading to its stabilization and activation.[1][2][3][4][5] This combined effect of degrading an oncogenic POI and activating p53 can result in synergistic anti-proliferative effects in cancer cells with wild-type p53.[1]
Q2: What are the most common mechanisms of acquired resistance to Nutlin-based PROTACs?
Resistance to Nutlin-based PROTACs can arise from several factors, often related to the p53 signaling pathway or the core PROTAC mechanism itself. Key mechanisms include:
-
TP53 Mutations: As a primary function is to stabilize p53, mutations in the TP53 gene that result in a non-functional p53 protein will significantly reduce the PROTAC's efficacy.[6][7]
-
MDM4 (MDMX) Overexpression: MDM4 is a homolog of MDM2 that can also bind to and inhibit p53 but is not effectively bound by Nutlin.[8][9] Increased expression of MDM4 can sequester the newly stabilized p53, rendering the PROTAC less effective.
-
E3 Ligase Complex Alterations: Mutations in MDM2 or other core components of its E3 ligase complex can prevent the formation of a functional ternary complex, thereby halting the degradation process.[7][10]
-
Target Protein Mutations: Alterations in the POI can prevent the PROTAC from binding, which is a common resistance mechanism for targeted therapies.[7]
Q3: What is the "hook effect" and how does it apply to Nutlin-based PROTACs?
The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high concentrations of the PROTAC.[1] This occurs because the high concentration of PROTACs leads to the formation of binary complexes (PROTAC-Target or PROTAC-MDM2) instead of the productive ternary complex (Target-PROTAC-MDM2).[11] This reduces the overall degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to determine if a hook effect is present.
Q4: Can Nutlin-based PROTACs be effective in p53-mutant cancer cells?
While the p53-stabilizing effect is lost in p53-mutant cells, Nutlin-based PROTACs can still be effective if the degradation of the target protein itself has a potent anti-cancer effect. The efficacy in such cases will be comparable to a PROTAC that degrades the same target but utilizes a different E3 ligase (e.g., VHL or CRBN).[1] However, the synergistic effect observed in p53 wild-type cells will be absent.[1][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: No or Low Target Protein Degradation
| Possible Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are large molecules and may have poor membrane permeability. Solution: Perform a cellular target engagement assay (e.g., NanoBRET) in both live and permeabilized cells to assess intracellular availability.[13][14] |
| Inefficient Ternary Complex Formation | The PROTAC may bind to MDM2 and the target individually but fail to bring them together effectively. Solution: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and cooperativity.[11][15][16] |
| Low MDM2 Expression | The chosen cell line may not express sufficient levels of MDM2 for efficient degradation. Solution: Verify MDM2 expression levels in your cell line via Western Blot or qPCR. Select a cell line with robust MDM2 expression. |
| Suboptimal PROTAC Concentration (Hook Effect) | The concentration used may be too high, leading to the hook effect. Solution: Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and observe any potential hook effect.[1] |
| Compound Instability | The PROTAC molecule may be unstable in your cell culture medium or experimental buffer. Solution: Assess the chemical stability of your PROTAC under experimental conditions using techniques like LC-MS. |
Problem 2: High Cell Viability Despite Target Degradation
| Possible Cause | Recommended Action |
| p53 Pathway is Compromised | The cell line may have a mutation in TP53 or downstream effectors, blunting the apoptotic response. Solution: Sequence the TP53 gene in your cell line. Measure the induction of p53 target genes (e.g., p21, PUMA) by qPCR after PROTAC treatment to confirm pathway activation. |
| MDM4 Overexpression | High levels of MDM4 may be inhibiting the stabilized p53. Solution: Measure MDM4 protein levels by Western Blot. Consider using combination therapies, such as an MDM4 inhibitor, if available.[8][17] |
| Cellular Resistance Mechanisms | Cells may have developed resistance through mechanisms like upregulation of anti-apoptotic proteins (e.g., Bcl-2). Solution: Perform transcriptomic or proteomic analysis on resistant clones to identify upregulated survival pathways.[6] |
Quantitative Data Summary
The following table summarizes degradation and potency data for representative Nutlin-based PROTACs targeting BRD4. This data is essential for designing experiments and serving as a benchmark for new compounds.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| A1874 | BRD4 | HCT116 | 32 | >98 | A potent BRD4 degrader utilizing an idasanutlin (B612072) ligand for MDM2.[1][2] |
| A743 (Control) | BRD4 | HCT116 | 23.1 | 89 | A control PROTAC that degrades BRD4 via the VHL E3 ligase.[1] |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation observed.[18][19]
Visualizations: Workflows and Pathways
Caption: Dual mechanism of Nutlin-based PROTACs.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer [mdpi.com]
- 8. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. aragen.com [aragen.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lifesensors.com [lifesensors.com]
Dealing with precipitation of Nutlin-C1-amido-PEG4-C2-N3 during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with Nutlin-C1-amido-PEG4-C2-N3 during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. Why is this happening?
A1: This is a common issue with PROTACs and other large, complex molecules like this compound. These molecules often have high molecular weights and lipophilicity, leading to poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution is anhydrous Dimethyl Sulfoxide (DMSO). One supplier indicates a solubility of up to 200 mg/mL in DMSO with the aid of ultrasonication.[1] It is crucial to use fresh, high-quality DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3][4] To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes. Ensure the storage vials are tightly sealed to prevent moisture absorption.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its poor water solubility. A stock solution in an organic solvent like DMSO is necessary as a first step.
Q5: Are there any formulation strategies to improve the solubility of this compound in my final experimental solution?
A5: Yes, using a co-solvent system is a highly effective strategy. A published protocol for this compound recommends a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution of at least 2.5 mg/mL.[2] This approach helps to maintain the compound's solubility when transitioning from a high-concentration organic stock to a final aqueous experimental condition.
Troubleshooting Guide: Dealing with Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate Observed in the Working Solution
If you observe cloudiness, particulates, or a visible precipitate in your final working solution after diluting the DMSO stock, follow these steps:
1. Verify Stock Solution Integrity:
-
Action: Visually inspect your DMSO stock solution.
-
Troubleshooting: If the stock solution is not clear, it may have precipitated during storage or was not fully dissolved initially. Gently warm the stock solution to 37°C for 10-15 minutes and vortex or sonicate to redissolve the compound. If it remains cloudy, the concentration may be too high, or the compound may have degraded. Consider preparing a fresh stock solution at a slightly lower concentration.
2. Optimize the Dilution Process:
-
Action: Review your dilution method. A large, single-step dilution from 100% DMSO into a purely aqueous buffer is a common cause of precipitation.
-
Troubleshooting:
-
Serial Dilutions: Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in intermediate steps with a mixture of your aqueous buffer and DMSO.
-
Co-Solvent Formulation: Utilize the recommended co-solvent system. Prepare your final working solution using the formulation outlined in the detailed experimental protocol below.
-
3. Control the Final DMSO Concentration:
-
Action: Calculate the final percentage of DMSO in your experimental setup.
-
Troubleshooting: High concentrations of DMSO can be toxic to cells and may also affect the solubility of other components in your assay. Aim to keep the final DMSO concentration as low as possible, ideally below 0.5%. The co-solvent formulation will help in keeping the compound soluble even at low final DMSO concentrations.
4. Adjust Buffer Conditions (with caution):
-
Action: Consider the pH and ionic strength of your aqueous buffer.
-
Troubleshooting: While specific data for this compound is limited, the solubility of similar molecules can be pH-dependent.[5][6][7] If your experimental conditions allow, you could test a small range of pH values around the physiological norm (pH 7.2-7.4) to see if it improves solubility. However, be mindful that altering the pH can affect cellular health and the activity of other biological molecules.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Reported Solubility | Notes |
| DMSO | 200 mg/mL | Ultrasonication may be required for complete dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.83 mM) | Provides a clear solution. The solvents should be added sequentially.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.83 mM) | Provides a clear solution. The solvents should be added sequentially.[2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Duration | Recommendations |
| Solid Powder | 4°C | As specified by the supplier | Store under nitrogen, away from moisture.[3][4] |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Store under nitrogen, away from moisture.[2][3][4] |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen, away from moisture.[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution using a Co-Solvent Formulation
This protocol is adapted from a supplier's recommendation to prepare a 1 mL final working solution with improved aqueous solubility.[2]
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[2]
-
This working solution should be prepared fresh before each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation issues.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pH on solubility of nano-modified endodontic cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of MDM2-Recruiting PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to enhance the potency of MDM2-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the potency of an MDM2-recruiting PROTAC?
The potency of an MDM2-recruiting PROTAC is a multifactorial property influenced by several key parameters. Primarily, the formation of a stable and cooperative ternary complex between the PROTAC, the E3 ligase MDM2, and the protein of interest (POI) is critical for efficient ubiquitination and subsequent degradation. The intrinsic binding affinities of the PROTAC's ligands for both MDM2 and the POI are important starting points, but the overall stability of the ternary complex is paramount. Other contributing factors include the length and composition of the linker connecting the two ligands, the cellular localization of the POI and MDM2, and the intrinsic rates of ubiquitination and degradation.
Q2: How does the choice of MDM2 ligand affect PROTAC potency?
The affinity of the ligand for MDM2 is a crucial determinant of PROTAC potency. High-affinity binders are often a prerequisite for efficient recruitment of the E3 ligase to the POI. Nutlin-3 and its derivatives are commonly used MDM2 ligands in PROTAC design. The choice of ligand can also influence the conformation of the ternary complex, thereby affecting the efficiency of ubiquitin transfer.
Q3: What is the "hook effect" and how can it be mitigated?
The "hook effect" describes a phenomenon where the degradation of the target protein is inhibited at high concentrations of a PROTAC. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the desired ternary complex. To mitigate the hook effect, it is essential to perform dose-response experiments across a wide range of concentrations to identify the optimal concentration for maximal degradation. If the hook effect is pronounced, redesigning the PROTAC with optimized linker length or ligand affinities may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degradation Efficacy | - Poor ternary complex formation- Inefficient ubiquitination- Suboptimal linker length or composition- Low cellular permeability | - Confirm binary binding of ligands to MDM2 and POI.- Perform ternary complex formation assays (e.g., SPR, FRET).- Synthesize a library of PROTACs with varying linker lengths and compositions.- Assess cellular uptake of the PROTAC. |
| "Hook Effect" Observed | - Formation of non-productive binary complexes at high concentrations | - Perform a full dose-response curve to determine the optimal concentration.- Consider redesigning the PROTAC to modulate ternary complex stability. |
| Off-Target Effects | - Non-specific binding of the PROTAC- Degradation of proteins other than the intended target | - Perform proteomic profiling (e.g., mass spectrometry) to identify off-target proteins.- Redesign the POI ligand for improved specificity.- Include a non-functional epimer of the PROTAC as a negative control. |
| Lack of Cellular Activity | - Poor membrane permeability- Efflux by cellular transporters- Intracellular instability | - Assess the physicochemical properties of the PROTAC (e.g., logP, polar surface area).- Co-administer with efflux pump inhibitors as a diagnostic tool.- Perform metabolic stability assays in cell lysates or microsomes. |
Key Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the purified protein of interest (POI) onto a sensor chip surface.
-
Analyte Injection: Inject a solution containing the MDM2 E3 ligase and the PROTAC over the sensor surface.
-
Binding Measurement: Monitor the change in the SPR signal, which is proportional to the mass bound to the sensor surface. A significant increase in the signal upon co-injection of MDM2 and the PROTAC compared to the injection of MDM2 alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants of the ternary complex.
In Vitro Ubiquitination Assay
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the purified POI, MDM2, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful ubiquitination.
Cellular Degradation Assay (Western Blot)
-
Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Densitometry: Quantify the band intensities to determine the extent of POI degradation relative to the vehicle-treated control.
Visualizing Key Processes
Caption: Mechanism of action for an MDM2-recruiting PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC potency.
Minimizing toxicity of Nutlin-based PROTACs in healthy cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Nutlin-based PROTACs. The focus is on understanding and minimizing toxicity in healthy (non-cancerous) cells to improve the therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity for Nutlin-based PROTACs in healthy cells?
A1: The primary mechanism of on-target toxicity is the activation of the p53 pathway in healthy tissues.[1][2] Nutlin-based PROTACs work by degrading Mouse double minute 2 homolog (MDM2), a primary negative regulator of the p53 tumor suppressor protein.[3] By degrading MDM2, the PROTAC causes p53 levels to stabilize and accumulate.[4] While this is the desired anti-tumor effect in cancer cells, systemic activation of p53 in normal tissues can lead to apoptosis or cell cycle arrest, causing side effects.[1] Hematological toxicities, such as thrombocytopenia and neutropenia, are particularly common because normal hematopoiesis is sensitive to p53 activation.[1][2]
Q2: Can Nutlin-based PROTACs exhibit toxicity that is independent of p53?
A2: Yes, p53-independent toxicity is possible and can arise from several factors:
-
Off-Target Protein Degradation: The PROTAC could induce the degradation of proteins other than MDM2. This can occur if the Nutlin warhead has affinity for other proteins or if the ternary complex formed with the E3 ligase unintentionally brings other proteins to the degradation machinery.[5]
-
MDM2's p53-Independent Roles: MDM2 regulates other proteins involved in cell cycle and proliferation, such as the Retinoblastoma protein (RB) and Foxo3A.[6] Degrading MDM2 could therefore disrupt these pathways irrespective of p53 status.
-
Cellular Stress Responses: High concentrations of a PROTAC can induce general cellular stress, leading to non-specific cell death pathways. Some studies have shown that Nutlin-3a can induce a caspase-independent, non-apoptotic form of cell death called methuosis-like cell death in certain cancer cells, a mechanism that could potentially occur in healthy cells under specific conditions.[7]
Q3: My Nutlin-based PROTAC is showing significant toxicity in my healthy control cell line, but not in the cancer cell line. What could be the reason?
A3: This counterintuitive result could be due to several factors:
-
Differential E3 Ligase Expression: PROTAC efficacy depends on the expression levels of the recruited E3 ligase (e.g., CRBN, VHL).[5] Healthy cells might express higher levels of the specific E3 ligase recruited by your PROTAC, leading to more efficient MDM2 degradation and, consequently, more potent p53 activation compared to the cancer cell line.
-
Status of the p53 Pathway: The healthy cell line may have a highly sensitive and intact p53 signaling pathway, leading to a robust apoptotic response upon MDM2 degradation. The cancer cell line, while p53 wild-type, might have downstream defects in the apoptotic machinery that make it more resistant to p53 activation.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-MDM2 or PROTAC-E3 ligase) is favored over the productive ternary complex (MDM2-PROTAC-E3 ligase).[8] If the dose used is optimal for the healthy cells but in the "hook" range for the cancer cells, you might observe lower efficacy in the cancer line.
Q4: What are the key strategies to minimize the toxicity of Nutlin-based PROTACs in healthy tissues?
A4: Several innovative strategies are being explored to improve the therapeutic window by minimizing off-tissue toxicity:[9]
-
Tumor-Specific Ligand Conjugation: Attaching a ligand that specifically binds to a receptor overexpressed on cancer cells can help concentrate the PROTAC at the tumor site.[9]
-
Pro-PROTACs: These are inactive forms of the PROTAC that are "caged" with a chemical group. This group is cleaved to release the active PROTAC only in the presence of enzymes or conditions specific to the tumor microenvironment, such as high levels of reactive oxygen species (ROS) or specific enzymes like NQO1.[9]
-
Targeting Tumor-Overexpressed E3 Ligases: Designing PROTACs that recruit E3 ligases with higher expression in tumor cells compared to healthy tissues can enhance tumor-selective degradation.[9]
-
Optimized Dosing Schedules: Intermittent dosing schedules, rather than continuous exposure, may allow healthy tissues to recover from p53 activation while still providing a therapeutic effect in tumors.[2]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| High toxicity in multiple healthy cell lines. | 1. Broad p53 activation: The fundamental mechanism of action is causing on-target toxicity in normal cells.[1] 2. Off-target effects: The PROTAC may be degrading other essential proteins.[5] 3. General compound cytotoxicity: The chemical scaffold itself may be toxic. | 1. Generate a p53-knockout version of the healthy cell line: Test if toxicity is reduced, confirming p53 dependence. 2. Perform unbiased proteomics (Mass Spectrometry): Compare protein levels in treated vs. untreated healthy cells to identify off-target degradation. 3. Synthesize a negative control: Create a version of the PROTAC where the Nutlin or E3 ligase ligand is chemically inactivated. This control should not degrade MDM2 but will reveal toxicity from the molecule itself. |
| Toxicity observed in vivo (e.g., weight loss, low blood counts). | 1. On-target hematological toxicity: p53 activation is disrupting hematopoiesis.[1][2] 2. Poor pharmacokinetic (PK) properties: The PROTAC may have poor solubility or rapid clearance, or it may accumulate in certain tissues, leading to toxicity.[5] | 1. Conduct complete blood counts (CBCs): Specifically monitor platelets, neutrophils, and red blood cells. 2. Analyze bone marrow: Use histology to assess the impact on hematopoietic stem and progenitor cells. 3. Perform PK/PD studies: Measure PROTAC concentration and MDM2 degradation in blood and various tissues over time to correlate exposure with toxicity and efficacy.[5] |
| Inconsistent degradation and toxicity results between experiments. | 1. Variable cell culture conditions: Cell density, passage number, and media conditions can affect E3 ligase expression and cell sensitivity. 2. PROTAC instability: The PROTAC molecule may be unstable in solution or metabolized by cells. | 1. Standardize cell culture protocols: Ensure consistent cell passage numbers and seeding densities. 2. Check PROTAC stability: Use LC-MS to assess the stability of the PROTAC in your cell culture media over the course of the experiment. Prepare fresh stock solutions frequently. |
| No MDM2 degradation, but cell death is still observed. | 1. Inhibition of MDM2-p53 interaction without degradation: The Nutlin component alone is sufficient to stabilize p53 and cause apoptosis, acting as a traditional inhibitor.[10] 2. p53-independent off-target effects. | 1. Run a time-course Western blot: Check for p53 and p21 accumulation. If these increase without a corresponding decrease in MDM2, the effect is likely inhibition, not degradation. 2. Test in MDM2-null cells: If toxicity persists, it points to an MDM2-independent off-target mechanism.[11] |
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., a healthy fibroblast line like BJ and a cancer line like SJSA-1) in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Nutlin-based PROTAC and a negative control (e.g., inactive epimer) in culture medium. Add the compounds to the wells. Include a "vehicle only" (e.g., DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).
Western Blot for Protein Degradation
This protocol assesses the degradation of the target protein (MDM2) and the stabilization of its substrate (p53).
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow to ~80% confluency. Treat with the desired concentrations of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, and a loading control like anti-Actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the MDM2 signal to the loading control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Proteomics Analysis by Mass Spectrometry
This unbiased approach identifies global changes in the proteome, revealing potential off-target protein degradation.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives significant MDM2 degradation (e.g., 10x DC50) and a vehicle control for a relevant time point (e.g., 24 hours). Harvest cell lysates as described for Western blotting.
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using an enzyme like Trypsin overnight.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended): Label peptides from different samples (e.g., control vs. treated) with isobaric TMT reagents. This allows for multiplexing and more accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using high-performance liquid chromatography (HPLC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein between the treated and control samples.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated. MDM2 should be among the most significantly down-regulated proteins. Any other significantly down-regulated proteins are potential off-targets.
-
Visualizations
Caption: MDM2-p53 negative feedback loop and its disruption by a Nutlin-based PROTAC.
Caption: Workflow for assessing the toxicity profile of a Nutlin-based PROTAC.
Caption: Decision tree for troubleshooting unexpected toxicity in healthy cells.
References
- 1. portlandpress.com [portlandpress.com]
- 2. youtube.com [youtube.com]
- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. The regulation of MDM2 oncogene and its impact on human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]
- 9. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of nutlin-induced apoptosis in multiple myeloma: Evidence for p53-transcription-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutlin sensitizes lung carcinoma cells to interferon-alpha treatment in MDM2-dependent but p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of the Linker in MDM2-Recruiting PROTACs: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a critical, efficacy-defining role. This guide provides a comparative analysis of Nutlin-C1-amido-PEG4-C2-N3, an MDM2 inhibitor-based linker conjugate, against other linker modalities in the context of MDM2-recruiting PROTACs. We delve into the quantitative data from experimental studies to illuminate how linker composition and length dictate the potency and efficacy of these dual-action therapeutics.
This compound is a pre-functionalized chemical tool, comprising a Nutlin-3 derivative for binding to the MDM2 E3 ligase, a flexible 4-unit polyethylene (B3416737) glycol (PEG4) linker, and a terminal azide (B81097) group for facile conjugation to a target protein ligand via click chemistry.[1][2][3] The core advantage of employing an MDM2-based PROTAC lies in its dual mechanism of action: the degradation of a specific protein of interest (POI) and the concurrent stabilization of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[4][5]
Comparative Efficacy of MDM2-Based Linkers
The efficacy of a PROTAC is fundamentally linked to the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The linker is not merely a spacer but an active contributor to the thermodynamics and kinetics of this complex formation. Variations in linker length, rigidity, and composition can profoundly impact a PROTAC's degradation efficiency (DC50 and Dmax) and its anti-proliferative activity (IC50).
Table 1: Comparative Degradation Efficacy (DC50/Dmax) of Nutlin-Based PROTACs with Different Linkers
| PROTAC (Target) | E3 Ligase Ligand | Linker Type & Length | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| A1874 (BRD4) | Idasanutlin (Nutlin derivative) | PEG-based, 13 atoms | HCT116 | 32 | >98 | [6][7] |
| Analogous BRD4 PROTAC | Idasanutlin | Shorter than A1874 | HCT116 | Reduced Potency | Reduced Dmax | [7] |
| PARP1 Degrader (PARP1) | Nutlin-3 | Not specified | MDA-MB-231 | Potent Cleavage | - | [3] |
| MDM2 Degrader | Nutlin-based | Short linker | RS4;11 | Low nM | - | [7] |
| AR Degrader (AR) | Nutlin-3 | PEG-based | - | Micromolar range | Limited | [8] |
Table 2: Comparative Anti-proliferative Activity (IC50) of Nutlin-Based PROTACs
| PROTAC (Target) | E3 Ligase Ligand | Linker Type & Length | Cell Line | IC50 (nM) | Citation(s) |
| A1874 (BRD4) | Idasanutlin | PEG-based, 13 atoms | MOLM-13 | <100 | [6] |
| MDM2 Degrader | Nutlin-based | Short linker | RS4;11 | 3.2 | [7] |
| MDM2 PROTAC (linkerless) | Nutlin-based | Direct conjugation | RS4;11 | 68 | [9] |
Analysis of Linker Impact:
The data suggests a clear structure-activity relationship for the linker in Nutlin-based PROTACs. The A1874 PROTAC, with its 13-atom PEG-based linker, demonstrates exceptional potency in degrading BRD4, achieving over 98% degradation at nanomolar concentrations.[6][7] In contrast, early attempts at Nutlin-based PROTACs for the Androgen Receptor (AR) with less optimized PEG linkers showed significantly weaker, micromolar-range activity.[8] This highlights that while PEG linkers, like the one in this compound, offer favorable properties such as increased solubility, the optimal length is crucial for effective ternary complex formation.[10] Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to a high entropic penalty upon binding, both scenarios resulting in reduced degradation efficiency.[7]
Interestingly, a "linkerless" MDM2-targeting PROTAC, where the warhead and anchor were directly connected, showed a reasonable IC50 value of 68 nM but did not induce MDM2 degradation, indicating that the anti-proliferative effect was likely due to p53 stabilization alone.[9] This underscores the necessity of a well-designed linker to achieve the desired protein degradation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments used to evaluate the efficacy of PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most direct method to quantify the reduction in the target protein levels.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[11]
Cell Viability Assays (IC50 Determination)
These assays measure the anti-proliferative effects of the PROTACs.
MTT Assay:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the PROTAC concentration to determine the IC50 value.[12]
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: After the incubation period, add CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[6][13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a negative control, and a positive control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein, the E3 ligase, and other components of the complex. The presence of all three components in the PROTAC-treated sample confirms the formation of the ternary complex.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: MDM2-p53 signaling and the dual action of a Nutlin-based PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Caption: Logical relationship between linker properties and PROTAC efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Nutlin-Based PROTACs: A Quantitative Proteomics Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Nutlin-based PROTACs, which co-opt the E3 ubiquitin ligase MDM2, have emerged as a promising class of therapeutics. A critical aspect of their preclinical development is the rigorous assessment of their specificity. This guide provides an objective comparison of a Nutlin-based PROTAC's performance against its parent MDM2 inhibitor, Nutlin-3a, and a non-functional control, supported by quantitative proteomics data and detailed experimental protocols.
Mechanism of Action: Nutlin-PROTAC
Nutlin-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (POI), while the other end, a Nutlin analog, binds to the E3 ligase MDM2. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This targeted degradation is distinct from the mechanism of Nutlin-3a, which solely inhibits the MDM2-p53 interaction, leading to p53 stabilization.
Quantitative Proteomics: Assessing Specificity
To evaluate the specificity of a Nutlin-based PROTAC, a global quantitative proteomics approach is employed. This allows for an unbiased, proteome-wide assessment of protein abundance changes following treatment. A typical experimental setup compares the proteomic profiles of cells treated with the Nutlin-PROTAC, Nutlin-3a (as an MDM2 ligand control), a non-binding or "dead" PROTAC (as a negative control), and a vehicle control (e.g., DMSO).
Data Presentation: Comparative Proteomic Analysis
The following tables summarize hypothetical but representative quantitative proteomics data from such an experiment. The data highlights the on-target degradation of the intended protein of interest (POI) and the off-target effects of the different compounds.
Table 1: On-Target and Off-Target Effects of a Hypothetical Nutlin-BRD4 PROTAC (A1874)
| Protein | Treatment | Log2 Fold Change (vs. Vehicle) | p-value | Interpretation |
| BRD4 | Nutlin-BRD4 PROTAC | -2.5 | < 0.001 | Significant on-target degradation |
| BRD4 | Nutlin-3a | -0.2 | > 0.05 | No significant change |
| BRD4 | Dead PROTAC | -0.1 | > 0.05 | No significant change |
| p53 | Nutlin-BRD4 PROTAC | +1.8 | < 0.01 | Expected stabilization due to MDM2 engagement |
| p53 | Nutlin-3a | +2.0 | < 0.01 | Expected stabilization |
| p53 | Dead PROTAC | 0.1 | > 0.05 | No significant change |
| MDM2 | Nutlin-BRD4 PROTAC | -1.5 | < 0.01 | Potential self-degradation |
| MDM2 | Nutlin-3a | -0.3 | > 0.05 | No significant change |
| MDM2 | Dead PROTAC | -0.1 | > 0.05 | No significant change |
| Protein X | Nutlin-BRD4 PROTAC | -1.2 | < 0.05 | Potential off-target degradation |
| Protein Y | Nutlin-3a | +1.5 | < 0.05 | Off-target effect of Nutlin-3a |
Table 2: Top 5 Significantly Downregulated Proteins (Excluding Target)
| Protein | Nutlin-BRD4 PROTAC (Log2FC) | Nutlin-3a (Log2FC) | Dead PROTAC (Log2FC) |
| Protein A | -1.8 | -0.1 | 0.0 |
| Protein B | -1.6 | -0.2 | -0.1 |
| Protein C | -1.4 | -1.3 | -0.2 |
| Protein D | -1.3 | 0.1 | 0.1 |
| Protein E | -1.1 | -0.9 | 0.0 |
Log2FC = Log2 Fold Change
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of quantitative proteomics experiments. Below are representative protocols for the key experiments involved in assessing Nutlin-PROTAC specificity.
Cell Culture and Treatment
-
Cell Line: A relevant human cancer cell line with wild-type p53 (e.g., HCT116 colorectal carcinoma) is typically used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the Nutlin-PROTAC, Nutlin-3a, a dead PROTAC control, or vehicle (DMSO) at specified concentrations for a defined period (e.g., 24 hours).
Sample Preparation for Quantitative Proteomics (Label-Free Quantification)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a compatible assay (e.g., BCA assay).
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds.
-
Protein Digestion: The protein mixture is diluted to reduce the urea (B33335) concentration, and a protease (e.g., trypsin) is added to digest the proteins into peptides overnight at 37°C.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using a solid-phase extraction method (e.g., C18 desalting columns).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system is commonly used.
-
Chromatography: Peptides are separated on a reverse-phase analytical column using a gradient of increasing organic solvent (e.g., acetonitrile) over a defined period (e.g., 120 minutes).
-
Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra for peptide precursor ions and MS2 spectra for fragmentation patterns.
Data Analysis
-
Peptide and Protein Identification: The raw MS data is processed using a search algorithm (e.g., MaxQuant, Spectronaut) to identify peptides and proteins by matching the experimental MS2 spectra against a protein sequence database (e.g., UniProt).
-
Protein Quantification: For label-free quantification, the intensity of the precursor ions for each peptide is used to determine the relative abundance of the corresponding protein across different samples.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify proteins that are significantly differentially abundant between the treatment groups and the vehicle control.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative proteomics workflow for assessing PROTAC specificity.
Logical Relationship for Specificity Assessment
The specificity of a Nutlin-PROTAC is determined by comparing the proteomic changes it induces with those of control compounds. The ideal Nutlin-PROTAC will show high selectivity for the intended target with minimal off-target effects.
A Comparative Guide to CuAAC and SPAAC Efficiency for Nutlin-C1-amido-PEG4-C2-N3 Conjugation
For researchers and professionals in drug development, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in the synthesis of complex biomolecules. This guide provides an objective comparison of these two powerful "click chemistry" reactions for the conjugation of Nutlin-C1-amido-PEG4-C2-N3, an E3 ligase ligand-linker conjugate that incorporates a Nutlin 3-based MDM2 ligand.[1][2][3][4][5] While direct comparative experimental data for this specific molecule is limited, this guide leverages data from structurally similar systems to provide a comprehensive overview of their respective efficiencies and protocols.
This compound contains a terminal azide (B81097) group, making it suitable for conjugation with molecules containing either a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC), such as DBCO or BCN.[1][2][3][4][5] The choice between these two methods depends significantly on the experimental context, balancing the need for reaction speed against the imperative of biocompatibility.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions, based on data from analogous bioconjugation systems. These values are intended to be representative and may require optimization for the specific conjugation of this compound.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) (e.g., from CuSO₄ + Sodium Ascorbate)[6][7][8] | None required[7][9][10] |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[11] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)[11] |
| Typical Reaction Time | Minutes to a few hours[7] | 1 to 12 hours, can be longer[11][12] |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this.[9][10][13] | High, suitable for live cell and in vivo applications.[9][10][14] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[6][11] | Mixture of 1,4- and 1,5-disubstituted triazoles[11][13] |
| Yields | Generally high to quantitative under optimized conditions.[15] | Generally high, but can be lower than CuAAC.[11][15] |
| Alkyne Reactant | Terminal Alkyne[6][7] | Strained Cyclooctyne (e.g., DBCO, BCN)[9][12][16] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[13][15] | Some cyclooctynes can react with thiols, leading to off-target labeling.[15] |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add a 1.1 to 1.5 molar excess of the this compound stock solution.[6]
-
Add the reaction buffer to achieve the desired final concentration.
-
Add the ligand stock solution to a final concentration of 0.1 mM to 1 mM.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[6]
-
-
Reaction Initiation:
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or HPLC).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by chromatography (e.g., HPLC) to isolate the desired conjugate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the copper-free reaction between this compound and a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO or BCN)-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the strained cyclooctyne-functionalized molecule in DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the strained cyclooctyne-functionalized molecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution. A molar excess of the azide is typically used to ensure efficient conjugation.[16]
-
Add the reaction buffer to achieve the desired final concentration. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain the stability of biomolecules.[12][16]
-
-
Reaction and Monitoring:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[12]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).
-
-
Purification:
-
Upon completion, purify the reaction mixture using an appropriate method such as size-exclusion chromatography or HPLC to isolate the conjugate.[16]
-
Visualizations
Experimental Workflow
Caption: Comparative workflow for CuAAC and SPAAC conjugation.
Nutlin Signaling Pathway
Caption: Simplified Nutlin-3 mechanism of action pathway.
Conclusion
The selection between CuAAC and SPAAC for the conjugation of this compound is contingent upon the specific experimental goals. For in vitro applications where reaction speed and high yields are paramount, CuAAC is often the preferred method, provided that potential copper-induced side reactions are managed.[15] Conversely, for applications involving live cells or in vivo systems where biocompatibility is non-negotiable, SPAAC is the superior choice due to its catalyst-free nature.[10][14] Researchers must weigh the rapid kinetics and cost-effectiveness of CuAAC against the biocompatibility and milder conditions of SPAAC to select the optimal click chemistry strategy for their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. This compound (MDM2 Ligand-Linker Conjugates 1) | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 5. 丁香通-异常行为检测 [m.biomart.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
The PROTAC Advantage: A New Paradigm in MDM2-Targeted Cancer Therapy
A Comparative Guide to MDM2-Recruiting PROTACs Versus Small Molecule Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The E3 ubiquitin ligase MDM2 is a pivotal negative regulator of the p53 tumor suppressor, a protein often referred to as the "guardian of the genome." In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. For years, the primary strategy to counteract this has been the development of small molecule inhibitors that block the MDM2-p53 interaction. However, a newer, more potent class of therapeutics—Proteolysis Targeting Chimeras (PROTACs)—is demonstrating significant advantages over these traditional inhibitors. This guide provides an in-depth comparison of MDM2-recruiting PROTACs and small molecule inhibitors, supported by experimental data and detailed methodologies.
Executive Summary: PROTACs Outperform Inhibitors
MDM2-recruiting PROTACs offer a dual mechanism of action that not only inhibits the MDM2-p53 interaction but also leads to the targeted degradation of specific proteins. This can include the degradation of MDM2 itself, thereby overcoming a key resistance mechanism, or the degradation of other oncogenic drivers. This catalytic and event-driven mechanism of PROTACs translates to superior potency, durability of response, and the potential to overcome resistance to small molecule inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies of MDM2-recruiting PROTACs and small molecule inhibitors.
| Compound | Type | Cell Line | IC50 (Cell Growth Inhibition) | Target Degradation (Dmax) | Key Findings |
| MD-224 | MDM2-Degrading PROTAC | RS4;11 (Leukemia) | 1.5 nM[1][2][3] | >90% at <1 nM[1][2][3] | Over 10-100 times more potent than MDM2 inhibitors in inducing apoptosis[2]. |
| MI-1061 | Small Molecule Inhibitor | RS4;11 (Leukemia) | Less potent than MD-224[1] | N/A (Inhibitor) | Leads to transcriptional upregulation of MDM2, a potential resistance mechanism[4][5]. |
| A1874 | BRD4-Degrading, MDM2-Recruiting PROTAC | HCT116 (Colon Cancer) | More effective than VHL-utilizing PROTAC[6][7] | 98% of BRD4[6][7] | Synergistic anti-proliferative effect by degrading BRD4 and stabilizing p53[6][7]. |
| VHL-recruiting BRD4 PROTAC | BRD4-Degrading PROTAC | HCT116 (Colon Cancer) | Less effective in p53 WT cells than A1874[6][7] | Similar to A1874 | Lacks the p53 stabilization component of A1874[6][7]. |
| Unnamed MDM2 PROTAC | MDM2-Degrading PROTAC | T-47D (Breast Cancer, p53-mutant) | Highly responsive[8] | Significant MDM2 downregulation[8] | Effective in p53-mutated cells, where inhibitors are insensitive[8][9]. |
| AMG-232 | Small Molecule Inhibitor | T-47D (Breast Cancer, p53-mutant) | Insensitive[8][9] | N/A (Inhibitor) | Efficacy is dependent on wild-type p53[8][9]. |
| In Vivo Xenograft Models | |||||
| Compound | Type | Model | Dosing | Tumor Growth Inhibition | Key Findings |
| MD-224 | MDM2-Degrading PROTAC | RS4;11 Xenograft | 25 mg/kg (intravenous) | Complete and durable tumor regression[2][3][4] | Well-tolerated with no significant toxicity[4]. |
| MI-1061 | Small Molecule Inhibitor | RS4;11 Xenograft | 100 mg/kg (oral) | Modest tumor growth inhibition (~50%)[4] | Less efficacious compared to MD-224[4]. |
Signaling Pathways and Mechanisms of Action
The MDM2-p53 Regulatory Loop
Under normal physiological conditions, MDM2 keeps p53 levels in check through a negative feedback loop. MDM2 ubiquitinates p53, targeting it for proteasomal degradation. Activated p53 can, in turn, transcriptionally upregulate MDM2, thus controlling its own suppression.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
- 8. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Nutlin-PROTAC Degradation Analysis
For researchers, scientists, and drug development professionals, the promise of PROteolysis TArgeting Chimeras (PROTACs) in targeted protein degradation is immense. Nutlin-based PROTACs, which recruit the E3 ubiquitin ligase MDM2, have emerged as a compelling strategy in cancer therapy and beyond. However, ensuring the precise degradation of the intended target while minimizing off-target effects is a critical hurdle in their development. This guide provides a comprehensive comparison of key methodologies for analyzing off-target protein degradation of Nutlin-PROTACs, complete with experimental protocols and illustrative data to inform your research and development endeavors.
The Double-Edged Sword: Understanding Off-Target Effects of Nutlin-PROTACs
Nutlin-PROTACs are bifunctional molecules that link a ligand for a protein of interest (POI) to a Nutlin analog, which binds to MDM2. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI. While elegant in design, the potential for off-target degradation exists due to several factors:
-
Promiscuity of the POI ligand: The ligand targeting the protein of interest may have affinity for other proteins with similar binding pockets.
-
"Molecular glue" effects: The ternary complex itself might create novel binding surfaces, leading to the unintended recruitment and degradation of other proteins.
-
Endogenous substrate competition: The Nutlin-PROTAC competes with endogenous substrates of MDM2, potentially altering cellular protein homeostasis.
Therefore, a rigorous and multi-pronged approach to off-target analysis is not just recommended but essential for the development of safe and effective Nutlin-PROTAC therapeutics.
A Comparative Overview of Off-Target Analysis Methods
Several techniques can be employed to identify and validate off-target protein degradation. Each method offers distinct advantages and limitations, and a combination of approaches provides the most comprehensive picture.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Mass Spectrometry (MS)-based Proteomics | Unbiased, global quantification of protein abundance changes in response to PROTAC treatment. | Comprehensive and unbiased view of the proteome. Can identify completely novel off-targets. | Can be technically demanding and expensive. May not distinguish between direct and indirect effects without time-course studies. | Low to Medium |
| Western Blotting | Antibody-based detection of specific proteins to validate degradation of potential off-targets identified by proteomics. | Relatively inexpensive and technically straightforward. Good for validating specific hits. | Requires specific and validated antibodies. Low throughput. | Low |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding to assess target engagement. | Can confirm direct binding of the PROTAC to potential off-targets in a cellular context. Label-free. | Does not directly measure degradation. Can be lower throughput for proteome-wide analysis. | Medium |
| CRISPR-based Genetic Screens | Systematically knock out genes to identify those essential for PROTAC activity or those whose loss phenocopies PROTAC treatment. | Can uncover functional off-targets and resistance mechanisms. | Technically complex and resource-intensive. Does not directly measure protein degradation. | High |
Illustrative Off-Target Degradation Profiles of Nutlin-PROTACs
The following tables present hypothetical, yet representative, quantitative proteomics data for two different Nutlin-PROTACs targeting the same protein of interest (POI-X). This illustrates how off-target profiles can differ and highlights the importance of comprehensive analysis.
Table 1: Off-Target Profile of Nutlin-PROTAC-A
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI-X | POIX | -2.5 | < 0.001 | On-Target |
| Protein A | GENEA | -1.8 | 0.005 | Yes |
| Protein B | GENEB | -0.5 | 0.25 | No |
| Protein C | GENEC | -1.5 | 0.01 | Yes |
Table 2: Off-Target Profile of Nutlin-PROTAC-B
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI-X | POIX | -2.8 | < 0.001 | On-Target |
| Protein D | GENED | -1.2 | 0.03 | Yes |
| Protein E | GENEE | -0.2 | 0.8 | No |
| Protein F | GENEF | -0.8 | 0.1 | No |
Experimental Protocols
Mass Spectrometry-based Global Proteomics
This protocol outlines a typical workflow for identifying off-target effects of a Nutlin-PROTAC using quantitative mass spectrometry.[1][2][3]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the Nutlin-PROTAC at its optimal degradation concentration (e.g., determined by a dose-response curve).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind MDM2).
-
For time-course experiments, harvest cells at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Labeling and LC-MS/MS Analysis:
-
For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Western Blotting for Off-Target Validation
This protocol describes the validation of potential off-targets identified through proteomics.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the Nutlin-PROTAC as described for the proteomics experiment.
-
Lyse cells and quantify protein concentration.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of the Nutlin-PROTAC to potential off-target proteins in a cellular environment.[4]
-
Cell Treatment and Heating:
-
Treat intact cells with the Nutlin-PROTAC or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
Transfer the supernatant to new tubes and quantify the protein concentration.
-
-
Analysis:
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the amount of the potential off-target protein remaining at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex relationships in off-target analysis.
Conclusion
The development of Nutlin-PROTACs holds significant therapeutic promise, but a thorough understanding of their off-target effects is paramount for clinical success. By employing a multi-pronged strategy that combines global proteomics with orthogonal validation methods like Western blotting and CETSA, researchers can build a comprehensive picture of a PROTAC's specificity. This guide provides the foundational knowledge and protocols to empower researchers in their efforts to design and validate the next generation of highly specific and effective targeted protein degraders.
References
A Comparative Guide to the In Vivo Efficacy of Nutlin-Derived PROTACs for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) derived from Nutlin, a potent inhibitor of the MDM2-p53 interaction. While specific in vivo data for Nutlin-C1-amido-PEG4-C2-N3 derived PROTACs are not publicly available, this document focuses on a representative Nutlin-based MDM2-degrading PROTAC and compares its performance with the small molecule inhibitor Nutlin-3a. This comparison offers valuable insights into the potential advantages of the PROTAC approach in overcoming the limitations of traditional inhibitors for cancer treatment.
Introduction to Nutlin-based PROTACs
Nutlin-3a is a well-characterized small molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor p53, leading to p53 stabilization and activation of apoptosis in cancer cells with wild-type p53.[1] However, its efficacy can be limited by feedback mechanisms that upregulate MDM2 expression.[2] Nutlin-based PROTACs represent a novel therapeutic strategy designed to overcome this limitation by inducing the degradation of the MDM2 protein itself.[2][3] These heterobifunctional molecules consist of a Nutlin moiety to bind to MDM2, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby tagging MDM2 for proteasomal degradation.[4] By eliminating the MDM2 protein, these PROTACs can achieve a more sustained activation of the p53 pathway.[3] Some Nutlin-based PROTACs have also been designed to recruit MDM2 to degrade other oncoproteins, such as BRD4, demonstrating a synergistic anti-proliferative effect.[5][6]
Comparative In Vivo Efficacy
This section compares the in vivo anti-tumor activity of a representative IMiD-based MDM2-degrading PROTAC (referred to here as MDM2-PROTAC 8) with the small molecule inhibitor Nutlin-3a.
Table 1: Summary of In Vivo Efficacy Data
| Parameter | MDM2-PROTAC 8 | Nutlin-3a |
| Target | MDM2 Degradation | MDM2-p53 Interaction Inhibition |
| Cancer Model | RS4;11 xenograft (Acute Lymphoblastic Leukemia) | Osteosarcoma xenograft |
| Administration | 25 mg/kg, every second day (intravenous) | 200 mg/kg, daily (oral) |
| Tumor Growth Inhibition | Up to 50% tumor regression | 90% tumor growth inhibition |
| Observed Toxicity | No significant weight loss or other signs of toxicity | Well-tolerated with no weight loss |
| Reference | [3] | [1] |
Key Findings:
-
The MDM2-degrading PROTAC demonstrated significant tumor regression in a leukemia xenograft model.[3]
-
Nutlin-3a also showed potent tumor growth inhibition in a solid tumor model.[1]
-
The PROTAC was administered intravenously, while Nutlin-3a was given orally.
-
Both agents were reported to be well-tolerated in the respective studies.[1][3]
It is important to note that these studies were conducted in different cancer models and with different administration routes and dosing schedules, making a direct comparison challenging. However, the data suggests that both approaches have significant in vivo anti-tumor activity. The PROTAC approach offers the potential for more durable responses by eliminating the target protein.[3]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
1. In Vivo Xenograft Efficacy Study (MDM2-PROTAC 8)
-
Animal Model: Female NOD/SCID mice.
-
Cell Line: RS4;11 (human acute lymphoblastic leukemia).
-
Cell Implantation: 5 x 10^6 RS4;11 cells were subcutaneously injected into the flank of each mouse.
-
Tumor Monitoring: Tumors were allowed to grow to approximately 150-200 mm³. Tumor volume was measured regularly using calipers.
-
Treatment: Mice were randomized into treatment and vehicle control groups. MDM2-PROTAC 8 was administered intravenously at 25 mg/kg every second day.[3]
-
Endpoint Analysis: Tumor volumes and body weights were monitored throughout the study. At the end of the study, tumors were excised for further analysis.
2. In Vivo Xenograft Efficacy Study (Nutlin-3a)
-
Animal Model: Nude mice.
-
Cell Line: SJSA-1 (human osteosarcoma with MDM2 amplification).
-
Cell Implantation: Tumor fragments were subcutaneously implanted into the flank of each mouse.
-
Tumor Monitoring: Tumor growth was monitored regularly.
-
Treatment: Once tumors were established, mice were treated orally with Nutlin-3a at a dose of 200 mg/kg daily for 21 days.[1]
-
Endpoint Analysis: Tumor growth was measured and compared to a vehicle-treated control group.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Mechanism of a Nutlin-based MDM2-degrading PROTAC.
Caption: General workflow for a xenograft-based in vivo efficacy study.
Conclusion
Nutlin-derived PROTACs that induce the degradation of MDM2 represent a promising therapeutic strategy for cancers with wild-type p53. The available in vivo data, while not for the specific "this compound" molecule, suggests that this class of compounds can achieve potent anti-tumor efficacy, potentially offering advantages over small molecule inhibitors by inducing target protein degradation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these novel agents.
References
- 1. biospace.com [biospace.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
Investigating the dual-mode mechanism of action of Nutlin-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Among these, Nutlin-based PROTACs have emerged as a compelling class of anti-cancer agents due to their unique dual-mode mechanism of action. This guide provides an objective comparison of Nutlin-based PROTACs with alternative therapeutic strategies, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Unveiling the Dual-Action Mechanism
Nutlin-based PROTACs are heterobifunctional molecules that simultaneously engage a target protein for degradation and modulate the p53 signaling pathway. A prime example is A1874 , a PROTAC that consists of a BRD4 inhibitor (JQ1) linked to a Nutlin analog (Idasanutlin), which is a ligand for the E3 ubiquitin ligase MDM2.[1][2]
The dual-mode action of A1874 unfolds as follows:
-
Targeted Degradation of BRD4: The JQ1 moiety of A1874 binds to the bromodomain and extra-terminal domain (BET) protein BRD4. Simultaneously, the Idasanutlin moiety recruits the MDM2 E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-Myc.[1][2]
-
Stabilization of p53: The Idasanutlin component of A1874 also acts as a competitive inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the MDM2-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p53. This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways that promote cell cycle arrest and apoptosis, often through the induction of p21.[1][2]
This synergistic approach of concurrently eliminating an oncoprotein and activating a tumor suppressor pathway offers a significant therapeutic advantage over single-target agents.
Comparative Performance Data
The efficacy of Nutlin-based PROTACs can be evaluated by comparing their performance against other therapeutic modalities, such as VHL-based PROTACs and the individual parent molecules. The following tables summarize key quantitative data from studies on the BRD4-degrading PROTAC A1874 in the p53 wild-type human colon carcinoma cell line, HCT116.
Table 1: Comparison of Protein Degradation Efficiency
| Compound | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| A1874 | MDM2 | BRD4 | 32 | 98 | HCT116 | [1][2] |
| A743 | VHL | BRD4 | 23.1 | 89 | HCT116 | [1] |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
Table 2: Comparison of Anti-proliferative Activity
| Compound | Mechanism of Action | IC50 (nM) in HCT116 cells | Reference |
| A1874 | BRD4 Degrader + p53 Stabilizer | 86.3 | [3] |
| A743 | BRD4 Degrader | ~200 | [3] |
| JQ1 | BRD4 Inhibitor | ~2030 | [4] |
| Idasanutlin (RG7388) | MDM2-p53 Inhibitor | 10 | [1] |
| Nutlin-3a | MDM2-p53 Inhibitor | ~3200 | [5] |
-
IC50: Half-maximal inhibitory concentration for cell viability.
These data highlight that while the VHL-based PROTAC A743 shows slightly more potent degradation of BRD4, the Nutlin-based PROTAC A1874 exhibits superior anti-proliferative activity in p53 wild-type cells, underscoring the benefit of the dual-mode mechanism.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in the evaluation of Nutlin-based PROTACs.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., BRD4) and assess the stabilization of p53 and upregulation of p21.
Materials:
-
Cell line (e.g., HCT116)
-
Nutlin-based PROTAC (e.g., A1874) and controls (e.g., DMSO, JQ1, Idasanutlin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-p53, anti-p21, anti-c-Myc, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC and controls for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.
Cell Viability Assay
This protocol measures the anti-proliferative effects of the PROTAC.
Materials:
-
Cell line (e.g., HCT116)
-
PROTAC and control compounds
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC and control compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the BRD4-PROTAC-MDM2 ternary complex.
Materials:
-
Cell line (e.g., HCT116)
-
PROTAC and control compounds
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control. Pre-treat with a proteasome inhibitor to prevent degradation of the target protein.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the anti-MDM2 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by western blotting using antibodies against BRD4 and MDM2 to confirm the presence of the ternary complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nutlin-C1-amido-PEG4-C2-N3: A Safety and Operations Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential procedural guidance for the safe disposal of Nutlin-C1-amido-PEG4-C2-N3, a synthesized E3 ligase ligand-linker conjugate utilized in PROTAC technology. Due to the presence of an azide (B81097) functional group, specific handling and disposal protocols are mandatory to ensure personnel safety and regulatory compliance. This guide is intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.
Immediate Safety Concerns and Handling
This compound is an organic azide. While its large molecular weight and high carbon-to-nitrogen ratio suggest greater stability compared to smaller inorganic or organic azides, the inherent reactivity of the azide group necessitates cautious handling.[1] The primary hazards are potential explosive decomposition under certain conditions (e.g., contact with strong acids, certain metals, or heat) and toxicity.
Always adhere to the following personal protective equipment (PPE) standards when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat | Minimizes contamination of personal clothing. |
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential spills.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through collection and transfer to your institution's hazardous waste management program.[2][3][4][5][6][7][8][9][10]
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container exclusively for this compound and associated contaminated materials (e.g., pipette tips, gloves, weighing paper).[1][11]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap. Do not use metal containers.
-
Label the container with "Hazardous Waste," "Azide-Containing Waste," and the full chemical name: "this compound."
-
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound directly into the designated waste container. Use non-metallic spatulas (e.g., plastic or ceramic) for transfer to avoid the formation of shock-sensitive metal azides.[12]
-
Liquid Waste: Collect all solutions containing this compound in the designated waste container. This includes reaction mixtures, mother liquors from crystallizations, and rinsates from cleaning contaminated glassware.
-
Contaminated Materials: Place all disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, into the same designated solid waste container.
-
-
Incompatible Materials:
-
Acids: NEVER mix acidic waste with the azide-containing waste stream. Contact with acid can generate highly toxic and explosive hydrazoic acid.[1]
-
Metals: Avoid contact with metals, especially heavy metals, as this can form dangerously unstable metal azides.[1]
-
Halogenated Solvents: Do not mix with halogenated solvents (e.g., dichloromethane, chloroform) as this can lead to the formation of explosive compounds.[1][12]
-
-
Storage of Waste:
-
Keep the hazardous waste container securely capped at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health & Safety (EHS) department to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest documentation.
-
Spill Management
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Assess the Spill: From a safe distance, determine the extent of the spill.
-
Small Spills (Manageable by Lab Personnel):
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite (B1170534) or a commercial spill kit absorbent).
-
Carefully sweep the absorbed material into the designated azide waste container using non-metallic tools.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the cleaning materials in the waste container.
-
-
Large Spills:
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Chemical Deactivation (For Informational Purposes Only)
Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize your institution's specific EHS guidelines.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. towson.edu [towson.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. uvic.ca [uvic.ca]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
